molecular formula C22H16ClN3O4 B10857054 BAY-4931

BAY-4931

Numéro de catalogue: B10857054
Poids moléculaire: 421.8 g/mol
Clé InChI: WFEBALYYDASKIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

BAY-4931 is a useful research compound. Its molecular formula is C22H16ClN3O4 and its molecular weight is 421.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H16ClN3O4

Poids moléculaire

421.8 g/mol

Nom IUPAC

2-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide

InChI

InChI=1S/C22H16ClN3O4/c1-2-13-3-5-14(6-4-13)22-25-19-11-15(7-10-20(19)30-22)24-21(27)17-12-16(26(28)29)8-9-18(17)23/h3-12H,2H2,1H3,(H,24,27)

Clé InChI

WFEBALYYDASKIV-UHFFFAOYSA-N

SMILES canonique

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origine du produit

United States

Foundational & Exploratory

The Mechanism of Action of BAY-4931: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-4931 is a potent, selective, and covalent inverse-agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][3][4] This technical guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows. Developed as a chemical probe, this compound serves as a valuable tool for investigating the in vitro biology of PPARγ inverse-agonism, particularly in the context of cancer therapeutics.[5][6][7]

Core Mechanism of Action: Covalent Inverse-Agonism of PPARγ

This compound exerts its effects by directly binding to PPARγ, a ligand-activated nuclear receptor that plays a critical role in adipogenesis, insulin sensitivity, and inflammation. Unlike PPARγ agonists which activate the receptor, this compound functions as an inverse-agonist. This means it not only blocks the binding of activating ligands but also reduces the basal activity of the receptor.

The key to this compound's mechanism is its covalent modification of the PPARγ protein. This irreversible binding leads to a stabilized interaction with the nuclear receptor corepressors, NCOR1 and NCOR2.[6][8] The stabilized PPARγ-corepressor complex leads to the transcriptional repression of PPARγ target genes, which in turn results in antiproliferative effects in cancer cell lines with PPARγ activation.[5][6]

Signaling Pathway

The signaling pathway of this compound's action on PPARγ is depicted below:

BAY4931_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAY4931 This compound PPARg_inactive PPARγ (Inactive) BAY4931->PPARg_inactive Covalent Binding PPARg_active PPARγ-BAY-4931 (Covalent Complex) PPARg_inactive->PPARg_active Repressive_Complex Repressive Complex PPARg_active->Repressive_Complex Corepressors NCOR1/NCOR2 Corepressors->Repressive_Complex Target_Genes PPARγ Target Genes Repressive_Complex->Target_Genes Binds to PPREs Transcription_Repression Transcriptional Repression Target_Genes->Transcription_Repression

Mechanism of this compound as a PPARγ inverse-agonist.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Efficacy
ParameterValueCell Line/Assay ConditionReference
IC50 (PPARγ Inverse-Agonist Activity)0.17 nMCellular Reporter Assay[1][2][3][4]
IC50 (Proliferation Inhibition)3.4 nMUM-UC-9 (Bladder Cancer)[1][3]
Table 2: Selectivity Profile
TargetActivityReference
PPARαNo significant activity (IC50 > 50 µM)[3]
PPARδNo significant activity (IC50 > 50 µM)[3]
PXRNo significant activity (IC50 > 50 µM)[3]
CYP2C8Inhibited[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies for key experiments.

PPARγ Inverse-Agonist Cellular Reporter Assay

This assay quantifies the ability of a compound to repress the transcriptional activity of PPARγ.

Reporter_Assay_Workflow start Start step1 Seed cells expressing PPAγ and a luciferase reporter gene start->step1 step2 Treat cells with varying concentrations of this compound step1->step2 step3 Incubate for a defined period step2->step3 step4 Lyse cells and measure luciferase activity step3->step4 step5 Calculate IC50 value step4->step5 end End step5->end

Workflow for the PPARγ inverse-agonist cellular reporter assay.

Methodology:

  • Cell Culture: Cells (e.g., HEK293T) are transiently transfected with expression vectors for full-length human PPARγ and a luciferase reporter plasmid containing PPAR response elements (PPREs) in the promoter region.

  • Compound Treatment: Transfected cells are seeded in multi-well plates and treated with a serial dilution of this compound.

  • Incubation: Cells are incubated with the compound for 24-48 hours.

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase signal is normalized to a control (e.g., vehicle-treated cells), and the IC50 value is calculated from the dose-response curve.

Cell Proliferation Assay (UM-UC-9)

This assay determines the effect of this compound on the growth of the PPARγ-amplified UM-UC-9 bladder cancer cell line.

Methodology:

  • Cell Seeding: UM-UC-9 cells are seeded in multi-well plates at a low density.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: Cells are incubated for an extended period (e.g., 7 days) to allow for multiple cell divisions.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTT, CellTiter-Glo) that measures metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: The absorbance or luminescence values are used to generate a dose-response curve, from which the IC50 for proliferation inhibition is determined.

Co-crystallization of this compound with PPARγ

X-ray crystallography provides a high-resolution view of the binding mode of this compound to the PPARγ ligand-binding domain (LBD).

Crystallography_Workflow start Start step1 Express and purify PPAγ LBD start->step1 step2 Incubate PPARγ LBD with this compound and NCOR2 peptide step1->step2 step3 Set up crystallization trials step2->step3 step4 Optimize crystal growth step3->step4 step5 Collect X-ray diffraction data step4->step5 step6 Solve and refine the crystal structure step5->step6 end End step6->end

Workflow for the co-crystallization of this compound with PPARγ.

Methodology:

  • Protein Expression and Purification: The ligand-binding domain of human PPARγ is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • Complex Formation: The purified PPARγ LBD is incubated with an excess of this compound and a peptide corresponding to the nuclear receptor-interacting domain of the NCOR2 corepressor.

  • Crystallization: The protein-ligand-corepressor complex is subjected to crystallization screening using various precipitants, buffers, and additives.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from a suitable crystal, and the three-dimensional structure is solved and refined to reveal the atomic-level interactions between this compound, PPARγ, and the corepressor peptide.

Conclusion

This compound is a highly potent and selective covalent inverse-agonist of PPARγ. Its mechanism of action, centered on the stabilization of the PPARγ-corepressor complex, has been well-characterized through a variety of in vitro assays. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound as a chemical probe to further explore the therapeutic potential of PPARγ inverse-agonism.

References

BAY-4931: A Potent Covalent Inverse-Agonist of PPARγ

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1][2] As a master regulator of these processes, PPARγ has emerged as a significant therapeutic target for various diseases, including type 2 diabetes and, more recently, certain types of cancer.[1][3] In particular, the discovery of PPARγ inverse-agonists, which suppress the basal transcriptional activity of the receptor, has opened new avenues for therapeutic intervention, especially in cancers driven by PPARγ activation, such as muscle-invasive luminal bladder cancer.[1][4]

This technical guide focuses on BAY-4931, a novel and potent covalent inverse-agonist of PPARγ.[1][5] this compound distinguishes itself through its high potency and covalent mechanism of action, offering a valuable tool for probing the biology of PPARγ inverse-agonism and a promising scaffold for the development of new cancer therapeutics.[1][4] This document will provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action: PPARγ Inverse-Agonism

Unlike agonists that activate PPARγ, inverse-agonists like this compound stabilize a receptor conformation that actively represses gene transcription. This is achieved by promoting the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCOR1) and NCOR2, to the PPARγ/Retinoid X Receptor (RXR) heterodimer on the DNA.[1][6] The binding of this compound to the PPARγ ligand-binding domain (LBD) induces a conformational change in the activation function-2 (AF-2) helix (H12), creating a binding surface for corepressors and leading to the silencing of target gene expression.[6][7] The covalent nature of this compound's interaction with a specific cysteine residue in the PPARγ LBD contributes to its high potency and sustained activity.

PPARγ Inverse Agonism Signaling Pathway cluster_nucleus Nucleus BAY4931 This compound PPARg_RXR PPARγ-RXR Heterodimer BAY4931->PPARg_RXR Binds to LBD PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to NCOR NCOR1/2 Corepressors PPARg_RXR->NCOR Recruits Gene_Repression Target Gene Repression PPRE->Gene_Repression Leads to HDAC HDACs NCOR->HDAC Recruits HDAC->PPRE Deacetylates Histones

PPARγ Inverse Agonism Pathway with this compound.

Quantitative Data

The potency and efficacy of this compound have been characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound

AssayParameterValue (nM)Reference(s)
PPARγ Inverse-Agonist ActivityIC500.17[5]
LanthaScreen TR-FRET PPARγ:NCOR2 Recruitment AssayEC505.8[8]

Table 2: Cellular Activity of this compound

AssayCell LineParameterValue (nM)Reference(s)
RT112-FABP4-NLucP Cellular Reporter AssayCHOIC500.4[8]
UM-UC-9 Cell Proliferation AssayUM-UC-9IC503.4[5][8]

Table 3: Selectivity Profile of this compound

ReceptorAssay TypeParameterValue (µM)Reference(s)
PPARαReporter Assay (CHO)IC50>50[8]
PPARδReporter Assay (CHO)IC50>50[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LanthaScreen TR-FRET PPARγ Corepressor Recruitment Assay

This assay quantifies the ability of a compound to promote the interaction between the PPARγ Ligand-Binding Domain (LBD) and a corepressor peptide (NCOR2). The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescein-labeled NCOR2 peptide.

LanthaScreen TR-FRET Workflow cluster_workflow Assay Workflow start Start prepare_reagents Prepare Reagents: - GST-PPARγ-LBD - Tb-anti-GST Ab - Fluorescein-NCOR2 - this compound dilutions start->prepare_reagents add_compound Add this compound to 384-well plate prepare_reagents->add_compound add_pparg Add GST-PPARγ-LBD add_compound->add_pparg add_detection_mix Add Tb-anti-GST Ab and Fluorescein-NCOR2 mix add_pparg->add_detection_mix incubate Incubate at RT (1-2 hours) add_detection_mix->incubate read_plate Read TR-FRET signal (Excitation: 340 nm, Emission: 495 nm & 520 nm) incubate->read_plate analyze Calculate 520/495 ratio and determine EC50 read_plate->analyze end End analyze->end

Workflow for the LanthaScreen TR-FRET Assay.

Protocol:

  • Reagent Preparation: Prepare solutions of GST-tagged PPARγ-LBD, terbium-labeled anti-GST antibody, fluorescein-labeled NCOR2 peptide, and serial dilutions of this compound in the appropriate assay buffer.

  • Compound Plating: Dispense the this compound dilutions into a 384-well assay plate.

  • Receptor Addition: Add the GST-PPARγ-LBD solution to each well.

  • Detection Mix Addition: Add a pre-mixed solution of the terbium-labeled anti-GST antibody and the fluorescein-labeled NCOR2 peptide to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Plate Reading: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).

  • Data Analysis: Calculate the ratio of the emission at 520 nm to 495 nm. Plot the ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

RT112-FABP4-NLucP Cellular Reporter Assay

This cell-based reporter assay measures the transcriptional activity of PPARγ. RT112 cells are engineered to express a luciferase reporter gene (NLucP) under the control of a PPARγ-responsive promoter (FABP4). Inhibition of PPARγ activity by an inverse-agonist leads to a decrease in luciferase expression.

Cellular Reporter Assay Workflow cluster_workflow Assay Workflow start Start seed_cells Seed RT112-FABP4-NLucP cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with This compound dilutions incubate_24h->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h lyse_cells Lyse cells and add luciferase substrate incubate_48h->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence analyze Normalize data and determine IC50 measure_luminescence->analyze end End analyze->end Cell Proliferation Assay Workflow cluster_workflow Assay Workflow start Start seed_cells Seed UM-UC-9 cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with This compound dilutions incubate_24h->treat_cells incubate_7d Incubate for 7 days treat_cells->incubate_7d add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate_7d->add_reagent measure_signal Measure signal (luminescence or fluorescence) add_reagent->measure_signal analyze Normalize data and determine IC50 measure_signal->analyze end End analyze->end

References

The Structure-Activity Relationship of BAY-4931: A Covalent PPARγ Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

BAY-4931 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[1][2][3] This document provides a comprehensive overview of its structure-activity relationship (SAR), mechanism of action, and the experimental methodologies used in its characterization. The development of this compound has provided a valuable chemical probe for studying the biology of PPARγ inverse agonism and presents a potential therapeutic avenue in diseases such as cancer, particularly in muscle-invasive luminal bladder cancer where PPARγ is a key lineage driver.[4]

Mechanism of Action

This compound functions as a covalent inverse agonist of PPARγ. Unlike agonists that activate the receptor, or antagonists that block agonist activity, an inverse agonist reduces the basal or constitutive activity of the receptor. This compound achieves this by covalently binding to the PPARγ ligand-binding domain. This binding event stabilizes the recruitment of the nuclear receptor corepressor 2 (NCOR2), leading to the repression of PPARγ target gene transcription.[5][6] X-ray crystallography studies have revealed that this compound extends towards the NCOR2 peptide, promoting a stabilized interaction.[5][6] This is facilitated by a water-mediated network and hydrophobic interactions from the para-ethyl group on the benzoxazole core of this compound.[5][6]

Signaling Pathway of this compound

BAY4931_Pathway cluster_cell Cell cluster_nucleus Nucleus BAY4931 This compound PPARg PPARγ BAY4931->PPARg Covalent Binding & Stabilization NCOR2 NCOR2 (Corepressor) PPARg->NCOR2 Enhanced Recruitment TargetGene PPARγ Target Gene NCOR2->TargetGene Binds to Promoter Repression Transcriptional Repression TargetGene->Repression

Caption: Signaling pathway of this compound as a PPARγ inverse agonist.

Structure-Activity Relationship (SAR)

The SAR of this compound and its analogs was systematically explored by modifying three key structural regions: the NCOR-interacting ring, the central benzoxazole core, and the covalent warhead.[5]

NCOR-Interacting Ring

Modifications to the ring system that interacts with the NCOR2 corepressor revealed a strong preference for para-substituted aryl rings. The para-ethyl substitution, as seen in this compound, was found to be optimal. This substitution fits into a hydrophobic niche formed between PPARγ and the NCOR2 peptide, enhancing the stability of the complex.[5][6]

Central Core

The central benzoxazole core was found to be crucial for activity. Attempts to replace the amide linker with a sulfonamide resulted in a loss of activity.[5] This suggests that the specific geometry and electronic properties of the benzoxazole and amide linker are critical for proper orientation within the ligand-binding pocket and interaction with key residues.

Covalent Warhead

The covalent warhead, a chloro-nitro-arene moiety, is essential for the covalent interaction with the receptor. Structure-activity studies showed that less reactive warheads, achieved by replacing the electron-withdrawing nitro group with other substituents, led to a significant decrease or complete loss of activity.[5] Similarly, removing or altering the position of the covalent warhead resulted in inactive compounds.[5]

Logical Relationship of SAR

SAR_Logic cluster_regions Key Structural Regions cluster_findings Key Findings SAR Structure-Activity Relationship (SAR) of this compound NCOR_Ring NCOR-Interacting Ring SAR->NCOR_Ring Central_Core Central Core SAR->Central_Core Warhead Covalent Warhead SAR->Warhead Para_Sub Para-substitution is optimal (e.g., Ethyl group) NCOR_Ring->Para_Sub Benzoxazole Benzoxazole core is critical Central_Core->Benzoxazole Amide_Linker Amide linker is essential Central_Core->Amide_Linker Nitro_Group Electron-withdrawing nitro group is necessary for reactivity Warhead->Nitro_Group

Caption: Logical overview of this compound's structure-activity relationship.

Quantitative Data

The potency of this compound and related compounds was evaluated in various biochemical and cellular assays.

CompoundNCOR2 Recruitment IC50 (nM)NCOR2 Recruitment Emax (%)Cellular Reporter Assay IC50 (nM)Cellular Reporter Assay Emax (%)UM-UC-9 Proliferation IC50 (nM)
This compound 1.81130.171123.4
Analog 6a13751.1100-
Analog 6h2.51030.38108-

Data sourced from "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069".[5]

Experimental Protocols

LanthaScreen TR-FRET PPARγ Corepressor Recruitment Assay

This biochemical assay measures the ability of a compound to modulate the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.

Methodology:

  • Recombinant GST-tagged PPARγ-LBD is incubated with a terbium-labeled anti-GST antibody and a fluorescein-labeled NCOR2 peptide.

  • Test compounds are added at varying concentrations.

  • The mixture is incubated to allow for binding to reach equilibrium.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor when in close proximity (i.e., when the corepressor is recruited to the LBD).

  • The TR-FRET signal is proportional to the extent of corepressor recruitment. IC50 and Emax values are determined by fitting the dose-response data to a four-parameter logistic equation.

RT112-FABP4-NLucP Cellular Reporter Assay

This cellular assay quantifies the inverse agonist activity of compounds on PPARγ-mediated gene transcription.

Methodology:

  • The RT112 bladder cancer cell line, which endogenously expresses high levels of PPARγ, is engineered with a reporter construct containing the FABP4 promoter driving the expression of a destabilized NanoLuc luciferase (NLucP).

  • Cells are plated and treated with a range of concentrations of the test compounds.

  • Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • A decrease in luminescence indicates repression of PPARγ transcriptional activity. IC50 and Emax values are calculated from the dose-response curves.

UM-UC-9 Cell Proliferation Assay

This assay assesses the anti-proliferative effects of the compounds on a PPARγ-amplified cancer cell line.

Methodology:

  • UM-UC-9 cells are seeded in multi-well plates.

  • The cells are treated with various concentrations of the test compounds.

  • The plates are incubated for a defined period (e.g., 7 days).[2][5]

  • Cell viability or proliferation is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • The IC50 value, representing the concentration at which a 50% reduction in cell proliferation is observed, is determined from the dose-response curve.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_profiling Lead Characterization Synthesis Synthesis of Analogs Biochemical_Assay Biochemical Assay (TR-FRET NCOR2 Recruitment) Synthesis->Biochemical_Assay Initial Screening Cellular_Assay Cellular Reporter Assay (RT112-FABP4-NLucP) Biochemical_Assay->Cellular_Assay Confirmation in Cells Proliferation_Assay Cell Proliferation Assay (UM-UC-9) Cellular_Assay->Proliferation_Assay Functional Effect ADME ADME Profiling (Solubility, Permeability, Stability) Proliferation_Assay->ADME Lead Selection XRay X-ray Crystallography ADME->XRay Structural Biology

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a highly potent and selective covalent inverse agonist of PPARγ, developed through a systematic structure-based design and SAR optimization process. Its unique mechanism of action, involving the stabilization of the PPARγ-NCOR2 complex, has been elucidated through a combination of biochemical, cellular, and structural biology studies. The detailed SAR and experimental data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and oncology, and may guide the future development of novel therapeutics targeting PPARγ.

References

BAY-4931: A Technical Guide to its Mechanism of Corepressor Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-4931 is a potent, selective, and covalent inverse agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] As a nuclear receptor, PPARγ plays a crucial role in regulating gene expression. In contrast to agonists that activate PPARγ, inverse agonists like this compound stabilize a receptor conformation that preferentially recruits corepressors, leading to the transcriptional repression of target genes. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its interaction with corepressors, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. The information presented here is primarily derived from the seminal publication, "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069".

Mechanism of Action: Enhanced Corepressor Recruitment

This compound exerts its function by modulating the interaction of PPARγ with coregulatory proteins. The binding of this compound to the ligand-binding domain of PPARγ induces a conformational change that promotes the recruitment of the nuclear receptor corepressors NCOR1 and NCOR2.[4][5][6] This stabilized interaction with corepressors is central to its inverse agonist activity.

Structural studies have revealed that this compound, when covalently bound to PPARγ, extends towards the NCOR2 peptide, stabilizing its recruitment.[4][7] Specifically, a para-ethyl substitution on the this compound molecule fits into a niche formed between the receptor and the corepressor, contributing to a more stable complex.[4][7] This enhanced recruitment of corepressors displaces coactivators, leading to the repression of PPARγ target gene transcription.

The following diagram illustrates the signaling pathway of this compound.

BAY4931_Mechanism cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAY-4931_ext This compound BAY-4931_intra This compound BAY-4931_ext->BAY-4931_intra Cell Permeation PPARg PPARγ BAY-4931_intra->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE PPARg->PPRE Binds to DNA CoR NCOR1/2 (Corepressor) PPARg->CoR Recruits RXR->PPRE Binds to DNA Gene_Repression Target Gene Repression CoR->Gene_Repression Leads to

Caption: Signaling pathway of this compound leading to gene repression.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

Assay TypeTarget/Cell LineParameterValueReference
Cellular Reporter AssayRT112-FABP4-NLucPIC500.17 nM[1][2]
Cell Proliferation AssayUM-UC-9IC503.4 nM[2]
Corepressor Recruitment AssayPPARγ / NCOR2 peptideEC50Data not explicitly provided in abstract[4][7]
Kinase SelectivityPPARA, PPARD, PXRIC50>50 µM[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments used to characterize this compound.

LanthaScreen TR-FRET PPARγ Corepressor Recruitment Assay

This assay quantifies the ligand-dependent interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide from NCOR2 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Workflow Diagram:

TR_FRET_Workflow Start Start Dispense_Cmpd Dispense this compound (or control) into assay plate Start->Dispense_Cmpd Add_PPARg Add GST-PPARγ-LBD and Tb-anti-GST antibody Dispense_Cmpd->Add_PPARg Add_NCOR2 Add Fluorescein-NCOR2 peptide Add_PPARg->Add_NCOR2 Incubate Incubate at room temperature Add_NCOR2->Incubate Read_Plate Read TR-FRET signal (Excitation: 340 nm, Emission: 495 nm & 520 nm) Incubate->Read_Plate Analyze_Data Calculate Emission Ratio and determine EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the TR-FRET based corepressor recruitment assay.

Detailed Steps:

  • Compound Dispensing: Serially diluted this compound is dispensed into a microplate.

  • Reagent Addition: A mixture of GST-tagged PPARγ-LBD and a terbium-labeled anti-GST antibody is added to the wells.

  • Peptide Addition: A fluorescein-labeled peptide corresponding to the NCOR2 receptor interaction domain is added.

  • Incubation: The plate is incubated to allow for the binding of the components.

  • Signal Detection: The TR-FRET signal is read on a plate reader. Excitation of the terbium donor (at 340 nm) leads to energy transfer to the fluorescein acceptor (emission at 520 nm) if the proteins are in close proximity, indicating recruitment. The emission of the donor is also measured (at 495 nm).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined from a dose-response curve.

RT112-FABP4-NLucP Cellular Reporter Assay

This assay measures the inverse agonist activity of this compound in a cellular context. The RT112 cell line is engineered to express a luciferase reporter (NLucP) under the control of a PPARγ-responsive promoter (FABP4).

Logical Relationship Diagram:

Reporter_Assay_Logic This compound This compound PPARg_Activation PPARγ Activation This compound->PPARg_Activation Inhibits FABP4_Promoter FABP4 Promoter Activity PPARg_Activation->FABP4_Promoter Induces NLucP_Expression NLucP Expression FABP4_Promoter->NLucP_Expression Drives Luminescence Luminescence Signal NLucP_Expression->Luminescence Produces

References

The Covalent Binding of BAY-4931 to PPARγ: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-inducible transcription factor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[1] It has long been a therapeutic target for type 2 diabetes, with agonist drugs like thiazolidinediones. However, the associated side effects of full PPARγ activation have spurred the development of alternative modulation strategies, including partial agonism and inverse agonism.[2] Covalent ligands offer a unique approach to modulate PPARγ activity with potentially improved duration of action and selectivity.[1] This technical guide provides an in-depth overview of the covalent binding of BAY-4931, a potent and selective PPARγ inverse agonist, to its target.

This compound belongs to a series of chloro-nitro-arene covalent inverse-agonists of PPARγ. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue within the PPARγ ligand-binding pocket (LBP), leading to the recruitment of corepressors and subsequent repression of target gene transcription.[3] This guide will detail the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the key structural features of the this compound-PPARγ complex.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of this compound and related compounds with PPARγ.

Table 1: Biochemical Activity of this compound and Related Compounds

CompoundPPARγ:NCOR2 TR-FRET (EC50, nM)PPARγ:NCOR2 TR-FRET (Emax, %)PPARγ:MED1 TR-FRET (IC50, nM)
This compound 7.910016
BAY-0069 2.51008.8
T0070907 10060180

EC50: Half-maximal effective concentration; Emax: Maximum effect; IC50: Half-maximal inhibitory concentration. Data from time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

Table 2: Cellular Activity of this compound and Related Compounds

CompoundRT112-FABP4-NLucP Repression (IC50, nM)UM-UC-9 Cell Proliferation (IC50, nM)
This compound 4.92.54
BAY-0069 2.1Not Reported
T0070907 130Not Reported

IC50: Half-maximal inhibitory concentration. Data from a cellular reporter assay and a cell proliferation assay.

Experimental Protocols

PPARγ:Corepressor/Coactivator TR-FRET Assays

These assays were utilized to quantify the ability of this compound to modulate the interaction between the PPARγ ligand-binding domain (LBD) and coregulator peptides.[3][4]

a. PPARγ:NCOR2 TR-FRET Assay (Inverse Agonist Mode):

  • Principle: This assay measures the recruitment of a fluorescently labeled corepressor peptide (NCOR2) to the GST-tagged PPARγ-LBD in the presence of a terbium-labeled anti-GST antibody. Ligand-induced recruitment brings the terbium donor and the fluorescent acceptor on the peptide into close proximity, resulting in a FRET signal.

  • Reagents:

    • GST-PPARγ-LBD

    • Fluorescently labeled NCOR2 peptide

    • Terbium-labeled anti-GST antibody

    • Assay buffer

    • Test compounds (e.g., this compound)

  • Procedure:

    • Add test compounds to wells of a 384-well plate.

    • Add a mixture of GST-PPARγ-LBD and the fluorescently labeled NCOR2 peptide to the wells.

    • Add the terbium-labeled anti-GST antibody.

    • Incubate for 2 hours at room temperature.

    • Read the plate on a suitable TR-FRET plate reader, measuring emission at 495 nm and 520 nm after excitation at 340 nm.

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the compound concentration to determine EC50 and Emax values.

b. PPARγ:MED1 TR-FRET Assay (Antagonist Mode):

  • Principle: This assay measures the ability of a compound to inhibit the recruitment of a fluorescently labeled coactivator peptide (MED1) to the PPARγ-LBD.

  • Procedure: The protocol is similar to the NCOR2 assay, but a fluorescently labeled MED1 coactivator peptide is used instead of the NCOR2 peptide.[4]

Cellular Reporter Gene Assay

This assay was used to assess the functional consequence of this compound binding on PPARγ-mediated gene transcription in a cellular context.

  • Principle: A bladder cancer cell line (RT112) was engineered to express a reporter gene (NanoLuc luciferase, NLucP) under the control of a PPARγ-responsive promoter (FABP4). Inhibition of PPARγ activity by an inverse agonist leads to a decrease in luciferase expression.

  • Cell Line: RT112-FABP4-NLucP

  • Procedure:

    • Seed the RT112-FABP4-NLucP cells in a 96-well plate.

    • The following day, treat the cells with a dose range of the test compound (e.g., this compound).

    • Incubate for 24-48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Plot the luminescence signal against the compound concentration to determine the IC50 value.

X-ray Crystallography

To elucidate the structural basis of the covalent interaction, the crystal structure of the PPARγ LBD in complex with this compound and the NCOR2 corepressor peptide was determined.[5]

  • Principle: X-ray diffraction of a protein-ligand crystal is used to determine the three-dimensional arrangement of atoms in the complex.

  • Procedure:

    • Protein Expression and Purification: Express the human PPARγ LBD (amino acids 203-477) in E. coli and purify it using affinity and size-exclusion chromatography.

    • Complex Formation: Incubate the purified PPARγ LBD with a molar excess of this compound and the NCOR2 peptide.

    • Crystallization: Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a variety of buffer conditions, precipitants, and temperatures.

    • Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

    • Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known PPARγ structure as a search model. Refine the atomic coordinates against the experimental data. The PDB ID for the structure of PPARγ in complex with this compound and NCOR2 is 8AQN.[5][6]

Visualizations

Signaling Pathway of PPARγ Inverse Agonism by this compound

PPARg_Inverse_Agonism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAY-4931_ext This compound PPARg_RXR PPARγ / RXR Heterodimer BAY-4931_ext->PPARg_RXR Covalent Binding to Cys285 BAY-4931_bound This compound-PPARγ-RXR Complex PPARg_RXR->BAY-4931_bound Corepressors Corepressors (e.g., NCOR1/2) Corepressors->BAY-4931_bound Recruitment PPRE PPRE BAY-4931_bound->PPRE Binding Repression Repression BAY-4931_bound->Repression Target_Gene Target Gene Transcription PPRE->Target_Gene Repression->Target_Gene

Caption: Covalent binding of this compound to PPARγ induces corepressor recruitment and transcriptional repression.

Experimental Workflow for the Characterization of this compound

BAY4931_Workflow HTS High-Throughput Screening (TR-FRET Binding Assay) Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Assays (TR-FRET: NCOR2/MED1) Hit_ID->Biochem_Assay Cell_Assay Cell-Based Assays (Reporter Gene, Proliferation) Hit_ID->Cell_Assay Lead_Opt Lead Optimization (SAR) Biochem_Assay->Lead_Opt Cell_Assay->Lead_Opt This compound This compound Lead_Opt->this compound Structural_Bio Structural Biology (X-ray Crystallography) This compound->Structural_Bio In_Vivo In Vivo Studies This compound->In_Vivo

Caption: Workflow for the discovery and characterization of this compound as a covalent PPARγ inverse agonist.

Molecular Interactions of this compound with the PPARγ Ligand-Binding Pocket

BAY4931_Binding This compound This compound Cys285 Cys285 (Helix 3) This compound->Cys285 Covalent Bond NCOR2 NCOR2 Peptide This compound->NCOR2 Stabilized Interaction Water_Network Water-mediated Interactions This compound->Water_Network Hydrophobic_Pocket Hydrophobic Pocket This compound->Hydrophobic_Pocket Ethyl Group Interaction Gln314 Gln314 Water_Network->Gln314 Asn2347_NCOR2 Asn2347 (NCOR2) Water_Network->Asn2347_NCOR2

Caption: Key molecular interactions of this compound within the PPARγ ligand-binding pocket.

References

The Pharmacology of BAY-4931: A Covalent Inverse-Agonist of PPARγ

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties of BAY-4931, a potent and selective covalent inverse-agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This compound has emerged as a valuable research tool for investigating the biological roles of PPARγ inverse-agonism, particularly in the context of oncology. This document details the compound's mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a chloro-nitro-arene covalent inverse-agonist that targets the ligand-activated nuclear receptor PPARγ.[1][2] PPARγ is a key regulator of adipogenesis and is implicated in the pathology of various diseases, including cancer.[3] In certain cancers, such as muscle-invasive luminal bladder cancer, PPARγ acts as a critical lineage driver.[1][2]

Unlike PPARγ agonists which activate the receptor, this compound functions as an inverse-agonist. It stabilizes the interaction between PPARγ and the nuclear receptor corepressors NCOR1 and NCOR2.[1][2] This enhanced recruitment of corepressors leads to the transcriptional repression of PPARγ target genes, which in turn can induce antiproliferative effects in cancer cell lines that are dependent on PPARγ signaling.[1][3][4] The covalent nature of this compound's binding contributes to its high potency.

Signaling Pathway of this compound

The signaling cascade initiated by this compound's interaction with PPARγ is depicted below.

BAY4931_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAY-4931_ext This compound BAY-4931_cyt This compound BAY-4931_ext->BAY-4931_cyt Cellular Uptake BAY-4931_nuc This compound BAY-4931_cyt->BAY-4931_nuc Nuclear Translocation PPARg_cyt PPARγ PPARg_nuc PPARγ PPARg_cyt->PPARg_nuc Nuclear Import Complex PPARγ-BAY-4931 Covalent Complex PPARg_nuc->Complex BAY-4931_nuc->Complex Repressive_Complex Repressive Complex Complex->Repressive_Complex CoR NCOR1/NCOR2 Corepressors CoR->Repressive_Complex Enhanced Recruitment DNA PPARγ Target Genes Repressive_Complex->DNA Transcription_Repression Transcriptional Repression DNA->Transcription_Repression Antiproliferative Antiproliferative Effects Transcription_Repression->Antiproliferative

Caption: Signaling pathway of this compound as a PPARγ inverse-agonist.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Efficacy
Assay TypeCell Line/SystemParameterValueReference
NCOR2 Recruitment AssayBiochemicalIC₅₀0.17 nM[5][6]
Cellular Reporter AssayRT112-FABP4-NLucPIC₅₀Not Reported[4]
Proliferation AssayUM-UC-9IC₅₀3.4 nM[5]
Table 2: In Vitro ADME and Physicochemical Properties
ParameterConditionValueReference
Human Microsomal Stability-Moderately Stable[3][4]
Rat Hepatocyte Stability1 µM, 1.5 hHighly Metabolized[3][4]
Caco-2 Permeability-Favorable[3][4]
P-glycoprotein Efflux-No significant efflux[4]
Aqueous Solubility-Poorly Soluble[3][4]
Glutathione Stability500 µMStable[4]
Table 3: Selectivity Profile
EnzymeInhibitionReference
CYP2C8Inhibited[5]
Other CYPsNot specified as inhibited[5]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

NCOR2 Recruitment Assay (Biochemical Potency)

This assay quantifies the ability of a compound to promote the interaction between PPARγ and its corepressor NCOR2.

Workflow:

NCOR2_Recruitment_Assay Start Prepare Assay Plate Add_PPARg Add PPARγ Protein Start->Add_PPARg Add_Compound Add this compound (or control) Add_PPARg->Add_Compound Add_NCOR2 Add Labeled NCOR2 Peptide Add_Compound->Add_NCOR2 Incubate Incubate to allow binding Add_NCOR2->Incubate Read_Signal Read Signal (e.g., FRET, AlphaScreen) Incubate->Read_Signal Analyze Analyze Data to Determine IC₅₀ Read_Signal->Analyze

Caption: Workflow for the NCOR2 recruitment assay.

Protocol:

  • Recombinant PPARγ protein is immobilized on an assay plate.

  • Serial dilutions of this compound are added to the wells.

  • A labeled peptide corresponding to the nuclear receptor interaction domain of NCOR2 is added.

  • The plate is incubated to allow for the formation of the PPARγ-compound-NCOR2 complex.

  • The signal, which is proportional to the amount of recruited NCOR2, is measured using a suitable detection method (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).

  • Data are analyzed to calculate the IC₅₀ value, representing the concentration of this compound required to achieve 50% of the maximal corepressor recruitment.

RT112-FABP4-NLucP Cellular Reporter Assay (Cellular Activity)

This assay measures the inverse-agonist activity of this compound in a cellular context.

Protocol:

  • The RT112 bladder cancer cell line is engineered to express a reporter construct. This construct contains the firefly luciferase (NLucP) gene under the control of a promoter with a PPARγ response element (from the FABP4 gene).

  • Cells are treated with varying concentrations of this compound.

  • As an inverse-agonist, this compound will lead to the repression of the reporter gene transcription.

  • Luciferase activity is measured, and a decrease in signal indicates inverse-agonist activity.

  • The IC₅₀ value is determined from the dose-response curve.[4]

UM-UC-9 Proliferation Assay (Antiproliferative Effects)

This assay assesses the impact of this compound on the growth of a PPARγ-dependent cancer cell line.

Protocol:

  • UM-UC-9 bladder cancer cells, which exhibit PPARG gene amplification, are seeded in multi-well plates.[4]

  • The cells are treated with a range of this compound concentrations for 7 days.[5]

  • Cell proliferation is measured using a standard method, such as a colorimetric assay (e.g., MTT or resazurin) or cell counting.

  • The IC₅₀ value for proliferation inhibition is calculated.[5]

In Vivo Pharmacodynamics

While this compound demonstrates robust in vitro activity, its in vivo application is limited by imperfect physicochemical properties.[1][3][4] Studies have shown modest pharmacodynamic target regulation in vivo.[1][3][4] These limitations include poor solubility and high metabolism in rats.[3][4] Despite these challenges, this compound serves as a critical tool for in vitro investigations into the biology of PPARγ inverse-agonism.[1][3][4]

Conclusion

This compound is a potent and selective covalent inverse-agonist of PPARγ with significant in vitro activity. Its mechanism of action, involving the enhanced recruitment of corepressors NCOR1 and NCOR2, leads to the repression of PPARγ target genes and subsequent antiproliferative effects in relevant cancer cell models. Although in vivo studies are hampered by its pharmacokinetic profile, this compound remains an invaluable pharmacological tool for dissecting the roles of PPARγ in health and disease. Further optimization of this chemical series may lead to the development of novel therapeutics targeting PPARγ-driven cancers.

References

BAY-4931: A Technical Guide to its Core Mechanism and Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY-4931, a potent and selective covalent inverse agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). The document details its mechanism of action, summarizes key experimental findings, and explores its therapeutic potential across various cancer types, with a primary focus on the existing data in bladder cancer.

Introduction

This compound is a novel therapeutic agent that targets PPARγ, a ligand-activated nuclear receptor. In certain cancers, particularly muscle-invasive luminal bladder cancer, PPARγ acts as a critical lineage driver.[1][2] this compound functions as an inverse agonist, a mechanism that actively represses the receptor's basal transcriptional activity, leading to potent antiproliferative effects in sensitive cancer cell lines.[1][2] This guide synthesizes the current understanding of this compound's pharmacology and outlines the experimental basis for its ongoing investigation as a potential cancer therapeutic.

Core Mechanism of Action: PPARγ Inverse Agonism

This compound exerts its effects through a precise molecular mechanism. As a covalent inverse agonist, it binds to the PPARγ ligand-binding domain. This binding event stabilizes the interaction between PPARγ and nuclear receptor corepressors (NCOR1 and NCOR2).[2] The strengthening of this corepressor complex leads to the repression of PPARγ target gene transcription, which in turn inhibits cancer cell proliferation.[1][2]

The following diagram illustrates the signaling pathway of this compound:

BAY4931_Mechanism Signaling Pathway of this compound cluster_nucleus Nucleus BAY4931 BAY4931 PPARg PPARγ BAY4931->PPARg Covalent Binding & Conformational Change NCOR NCOR1/2 Corepressor Complex PPARg->NCOR Stabilizes Interaction TargetGenes Target Gene Transcription (e.g., FABP4) NCOR->TargetGenes Repression Proliferation Cell Proliferation TargetGenes->Proliferation Inhibition

Caption: Mechanism of action of this compound as a PPARγ inverse agonist.

In Vitro Efficacy of this compound

The primary focus of published research on this compound has been on bladder cancer, where its efficacy is most pronounced. The UM-UC-9 bladder cancer cell line, which exhibits a focal amplification of the PPARG gene, is particularly sensitive to this compound.[3]

ParameterCell LineValueReference
IC50 (Cellular Reporter Assay) -0.17 nM[2][4]
IC50 (Antiproliferative Assay) UM-UC-93.4 nM[4]

Potential in Other Cancer Types

While extensive data on cancer types other than bladder cancer is not yet publicly available, the discovery process for this compound included a broad screening effort to identify other potentially sensitive cell lines. A PRISM multiplexed cancer cell line platform was utilized for this purpose, though the specific results of this screen are detailed in the supplementary materials of the primary research publications and are not available in the public domain search results. The investigation into PPARγ inverse agonists as a therapeutic strategy is an emerging field, with the potential for efficacy in other malignancies dependent on the role of PPARγ in those specific cancer types.[5]

Experimental Protocols

The following outlines the general methodologies employed in the evaluation of this compound.

Antiproliferative Assays
  • Cell Seeding: Cancer cell lines, such as UM-UC-9, are seeded in multi-well plates at a specified density.

  • Compound Treatment: A dilution series of this compound is added to the cells, typically ranging from picomolar to micromolar concentrations.

  • Incubation: The cells are incubated with the compound for a defined period, for example, 7 days, to assess the effect on proliferation.[4]

  • Readout: Cell viability is measured using a colorimetric assay (e.g., CellTiter-Glo®) or by direct cell counting.

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), representing the concentration of this compound required to inhibit cell proliferation by 50%.

Gene Expression Analysis
  • Cell Treatment: Cells are treated with this compound at a concentration known to be effective (e.g., 200 nM).

  • RNA Isolation: After a specified treatment duration, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy).

  • cDNA Synthesis and qPCR: The RNA is reverse-transcribed into cDNA, which is then used as a template for quantitative polymerase chain reaction (qPCR) to measure the expression levels of PPARγ target genes.

  • RNA Sequencing: For a broader understanding of gene expression changes, RNA sequencing can be performed. Libraries are prepared from the isolated RNA and sequenced on a platform such as the Illumina HiSeq.

The following diagram illustrates a general experimental workflow for evaluating this compound:

Experimental_Workflow General Experimental Workflow for this compound Evaluation CellLineSelection Cell Line Selection (e.g., Bladder Cancer Lines) CompoundTreatment Treatment with This compound Dilution Series CellLineSelection->CompoundTreatment AntiproliferativeAssay Antiproliferative Assay (e.g., 7-day incubation) CompoundTreatment->AntiproliferativeAssay GeneExpression Gene Expression Analysis (qPCR or RNA-Seq) CompoundTreatment->GeneExpression IC50 IC50 Determination AntiproliferativeAssay->IC50 TargetGeneModulation Assessment of Target Gene Modulation GeneExpression->TargetGeneModulation

Caption: A generalized workflow for the in vitro evaluation of this compound.

Conclusion

This compound represents a promising, potent, and selective tool for probing the biology of PPARγ inverse agonism. Its significant antiproliferative effects in bladder cancer models underscore its potential as a targeted therapy. While the full spectrum of its activity in other cancer types is still under investigation, the methodologies and data presented in this guide provide a solid foundation for further research and development in this area. Future studies, including the public dissemination of broader screening results, will be crucial in delineating the full therapeutic potential of this compound across a wider range of malignancies.

References

Methodological & Application

Application Notes and Protocols for BAY-4931 in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-4931 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] As a nuclear receptor, PPARγ plays a crucial role in adipogenesis, lipid metabolism, and inflammation. In certain cancer types, particularly those with PPARG gene amplification such as specific bladder cancers, PPARγ is a key driver of oncogenesis.[1] this compound exerts its effects by binding to PPARγ and promoting the recruitment of corepressors, leading to the repression of PPARγ target genes.[1] This activity results in antiproliferative effects in sensitive cancer cell lines, making this compound a valuable tool for studying the therapeutic potential of PPARγ inverse agonism in cancer biology.[1]

These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture-based assays to assess its biological activity.

Mechanism of Action: PPARγ Inverse Agonism

In its basal state, the PPARγ/RXR heterodimer can be bound to DNA at Peroxisome Proliferator Response Elements (PPREs) and associated with corepressor proteins like NCOR1 and SMRT, leading to transcriptional repression. Upon binding of an agonist, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of target genes.

This compound, as a covalent inverse agonist, binds to PPARγ and stabilizes the interaction with corepressors, enhancing transcriptional repression of PPARγ target genes. This leads to downstream cellular effects such as the inhibition of proliferation in PPARγ-dependent cancer cells.

PPARg_Inverse_Agonist_Pathway cluster_nucleus Nucleus cluster_inactive Basal State (Repressed) cluster_active Inverse Agonist Action cluster_cytoplasm Cytoplasm PPRE PPRE (Promoter Region) Target_Gene_mRNA Target Gene mRNA (e.g., FABP4) PPRE->Target_Gene_mRNA transcription blocked PPARg_RXR_inactive PPARγ / RXR PPARg_RXR_inactive->PPRE binds Corepressor Corepressor (NCOR1/SMRT) PPARg_RXR_inactive->Corepressor recruits Corepressor->PPRE represses transcription BAY4931 This compound PPARg_RXR_active PPARγ / RXR BAY4931->PPARg_RXR_active binds covalently PPARg_RXR_active->PPRE binds Corepressor_active Corepressor (NCOR1/SMRT) PPARg_RXR_active->Corepressor_active stabilizes interaction Corepressor_active->PPRE strongly represses transcription Protein_Translation Protein Translation Cellular_Effects Cellular Effects (↓ Proliferation) Protein_Translation->Cellular_Effects leads to

Caption: PPARγ Inverse Agonist Signaling Pathway.

Data Presentation

Table 1: In Vitro Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeThis compound IC₅₀ (nM)Assay TypeReference
UM-UC-9Bladder Carcinoma1.1Cell Proliferation[1]
5637Bladder CarcinomaSensitiveColony Formation[1]
HT1197Bladder CarcinomaSensitiveColony Formation[1]

Note: "Sensitive" indicates antiproliferative effects were observed at a concentration of 100 nM.[1]

Table 2: Effect of this compound on PPARγ Target Gene Expression
Target GeneFunctionEffect of this compoundCell Line
FABP4Fatty Acid BindingDownregulationUM-UC-9
ANXA3Annexin A3DownregulationUM-UC-9

Experimental Protocols

Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

This protocol is designed to assess the antiproliferative effects of this compound on a sensitive cell line such as UM-UC-9.

Materials:

  • This compound (stock solution in DMSO)

  • UM-UC-9 cells (or other sensitive cell line)

  • Complete growth medium (e.g., EMEM with 10% FBS, 2mM L-glutamine, 1% Non-Essential Amino Acids)[2]

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture UM-UC-9 cells according to standard protocols.[2]

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed 2,000-5,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO vehicle control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours (or other desired time points) at 37°C, 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the log of the this compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • This compound (stock solution in DMSO)

  • UM-UC-9 cells (or other appropriate cell line)

  • Complete growth medium

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate containing 2 mL of complete growth medium.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a DMSO vehicle control.

    • Incubate the plates for 7-14 days at 37°C, 5% CO₂, changing the medium with fresh compound every 3-4 days.

  • Colony Staining and Quantification:

    • After the incubation period, wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 15 minutes.

    • Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.

    • Incubate for 15-30 minutes at room temperature.

    • Gently wash the wells with water until the background is clear.

    • Allow the plates to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Protocol 3: Analysis of PPARγ Target Gene Expression by RT-qPCR

This protocol details how to measure changes in the mRNA levels of PPARγ target genes, such as FABP4, following treatment with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • UM-UC-9 cells

  • 6-well plates

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit

  • qPCR master mix (containing SYBR Green)

  • Primers for target genes (e.g., FABP4, ANXA3) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment:

    • Seed UM-UC-9 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with a specific concentration of this compound (e.g., 100 nM) or DMSO vehicle control for 24-48 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start cell_culture Culture UM-UC-9 Cells start->cell_culture cell_seeding Seed Cells into Plates (96-well, 6-well) cell_culture->cell_seeding bay4931_prep Prepare this compound Dilutions cell_seeding->bay4931_prep treatment Treat Cells with this compound (or Vehicle Control) bay4931_prep->treatment incubation Incubate for Specified Time (24h to 14 days) treatment->incubation proliferation Cell Proliferation Assay (e.g., CellTiter-Glo®) incubation->proliferation colony Colony Formation Assay incubation->colony gene_expression Gene Expression Analysis (RT-qPCR) incubation->gene_expression data_collection Data Collection (Luminescence, Colony Counts, Ct Values) proliferation->data_collection colony->data_collection gene_expression->data_collection analysis Calculate IC50, Relative Gene Expression data_collection->analysis end End analysis->end

Caption: In Vitro Experimental Workflow for this compound.

References

Application Notes and Protocols for Utilizing BAY-4931 in a TR-FRET Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-4931 is a potent, selective, and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1][2] As an inverse agonist, this compound promotes the recruitment of corepressors, such as Nuclear Receptor Corepressor 1 (NCOR1) and 2 (NCOR2), to the PPARγ ligand-binding domain (LBD), leading to the transcriptional repression of target genes.[1] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology well-suited for studying molecular interactions, making it an ideal platform for characterizing the binding and activity of compounds like this compound.[3][4][5][6][7]

These application notes provide a detailed protocol for a TR-FRET-based PPARγ corepressor recruitment assay to characterize the activity of this compound. The assay measures the interaction between the PPARγ LBD and a peptide derived from the corepressor NCOR2.

Principle of the TR-FRET Assay

The TR-FRET assay for PPARγ corepressor recruitment is based on the principle of FRET between a lanthanide donor fluorophore and a suitable acceptor fluorophore. In this application, the PPARγ LBD is tagged (e.g., with GST or a His-tag), and a terbium (Tb)- or europium (Eu)-labeled antibody against the tag serves as the TR-FRET donor. A peptide derived from the NCOR2 corepressor, containing the receptor interaction domain, is labeled with an acceptor fluorophore (e.g., fluorescein or d2).

When this compound, an inverse agonist, binds to the PPARγ LBD, it induces a conformational change that promotes the recruitment of the NCOR2 peptide. This brings the donor and acceptor fluorophores into close proximity (typically within 1-10 nm), allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is measured after a time delay, which minimizes background fluorescence and enhances the signal-to-noise ratio.[3][4][6][7] The intensity of the FRET signal is directly proportional to the extent of the PPARγ-NCOR2 interaction.

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as a PPARγ inverse agonist, leading to the recruitment of the NCOR corepressor complex and subsequent transcriptional repression.

BAY4931_Signaling_Pathway cluster_nucleus Nucleus BAY4931 This compound PPARg_RXR PPARγ-RXR Heterodimer BAY4931->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to DNA NCOR_Complex NCOR Corepressor Complex PPARg_RXR->NCOR_Complex Recruits Transcription_Repression Transcriptional Repression PPRE->Transcription_Repression Leads to NCOR_Complex->PPRE Represses

Caption: Signaling pathway of this compound as a PPARγ inverse agonist.

Quantitative Data

The following table summarizes the quantitative data for this compound in a LanthaScreen™ TR-FRET PPARγ corepressor recruitment assay using the NCOR2 (Smrt ID2) peptide.

CompoundAssay TypeParameterValue
This compound LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment (NCOR2 peptide)EC50 0.17 nM
Emax 100%

Data presented is representative of values reported in the literature.

Experimental Protocols

Materials and Reagents
  • PPARγ-LBD Protein: Recombinant human PPARγ ligand-binding domain (LBD) with a suitable tag (e.g., GST or 6xHis).

  • NCOR2 Peptide: A biotinylated or fluorescein-labeled synthetic peptide containing the nuclear receptor interaction domain of NCOR2 (e.g., Biotin-GHSFADPASNLGLEDIIRKALMG-amide).

  • TR-FRET Donor: Terbium (Tb)-labeled anti-GST or anti-His antibody (if using a tagged PPARγ-LBD).

  • TR-FRET Acceptor: Streptavidin-d2 or another suitable acceptor if using a biotinylated peptide.

  • This compound: Test compound, prepared in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 25 mM MOPS (pH 7.4), 25 mM KCl, 1 mM EDTA, 0.01% fatty acid-free BSA, 0.01% Tween-20, and 1 mM TCEP.

  • Microplates: Low-volume, 384-well black polystyrene microplates.

  • Plate Reader: A TR-FRET compatible plate reader with an excitation wavelength of ~340 nm and emission detection at ~495 nm (for Terbium) and ~520 nm (for fluorescein) or ~665 nm (for d2).

Experimental Workflow Diagram

TR_FRET_Workflow A Prepare Reagents: - this compound serial dilution - PPARγ-LBD solution - NCOR2 peptide solution - Donor & Acceptor solutions B Dispense this compound to 384-well plate A->B C Add PPARγ-LBD to each well B->C D Incubate at Room Temperature C->D E Add NCOR2 Peptide and TR-FRET Donor/Acceptor Mix D->E F Incubate in the Dark at Room Temperature E->F G Read Plate on TR-FRET Reader (Ex: 340nm, Em: 495nm & 520nm/665nm) F->G H Data Analysis: - Calculate TR-FRET Ratio - Plot Dose-Response Curve - Determine EC50 G->H

Caption: Experimental workflow for the this compound TR-FRET assay.

Assay Protocol
  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the compound solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid solvent effects.

  • Reagent Preparation:

    • Thaw all protein and peptide stocks on ice.

    • Prepare working solutions of PPARγ-LBD, NCOR2 peptide, Tb-labeled antibody, and Streptavidin-d2 in chilled assay buffer at the desired concentrations. Note: Optimal concentrations of each reagent should be determined empirically through titration experiments. As a starting point, low nanomolar concentrations are often used.

  • Assay Procedure:

    • Dispense a small volume (e.g., 5 µL) of the diluted this compound solutions or vehicle control (DMSO in assay buffer) into the wells of a 384-well plate.

    • Add the PPARγ-LBD solution (e.g., 5 µL) to each well.

    • Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the receptor.

    • Prepare a mixture of the NCOR2 peptide and the TR-FRET donor and acceptor reagents in assay buffer.

    • Add this mixture (e.g., 10 µL) to each well.

    • Incubate the plate for the recommended time (e.g., 1-3 hours) at room temperature, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a compatible plate reader. Set the excitation wavelength to ~340 nm.

    • Record the emission at two wavelengths: ~495 nm (donor) and ~520 nm or ~665 nm (acceptor, depending on the acceptor fluorophore).

    • The plate reader should be configured for time-resolved fluorescence measurements, with a delay time (e.g., 50-100 µs) and an integration time (e.g., 100-400 µs).

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.

    • Normalize the data to a positive control (e.g., a known potent inverse agonist) and a negative control (vehicle).

    • Plot the normalized TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Conclusion

The TR-FRET-based PPARγ corepressor recruitment assay is a powerful tool for characterizing the inverse agonist activity of compounds like this compound. This homogeneous, high-throughput compatible assay provides a quantitative measure of the compound's ability to promote the interaction between PPARγ and its corepressors. The detailed protocol and guidelines presented here should enable researchers to successfully implement this assay for the screening and characterization of novel PPARγ modulators.

References

Application Notes and Protocols for Cell-Based Proliferation Assay with BAY-4931

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-4931 is a potent, selective, and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] As a key regulator of cellular differentiation, lipid metabolism, and inflammation, PPARγ has emerged as a therapeutic target in various diseases, including cancer.[3][4] In certain cancer types, such as muscle-invasive luminal bladder cancer, PPARγ acts as a critical lineage driver.[3][4] Inverse agonists of PPARγ, like this compound, function by stabilizing the interaction between PPARγ and nuclear receptor corepressors (e.g., NCOR1 and NCOR2), leading to the repression of target gene transcription and subsequent anti-proliferative effects in sensitive cell lines.[3][5]

These application notes provide a detailed protocol for assessing the anti-proliferative activity of this compound in a cell-based assay, using the UM-UC-9 human bladder cancer cell line as a primary example.

Mechanism of Action: PPARγ Inverse Agonism

This compound exerts its anti-proliferative effects through a specific molecular mechanism involving the PPARγ nuclear receptor. In its basal state, PPARγ can be transcriptionally active. This compound, as a covalent inverse agonist, binds to the ligand-binding domain of PPARγ. This binding event induces a conformational change in the receptor that promotes the recruitment and stabilization of corepressor proteins, such as NCOR2.[3][5] The stabilized PPARγ-corepressor complex then binds to PPAR response elements (PPREs) on the DNA, leading to the repression of target gene transcription. This ultimately results in the inhibition of cell proliferation in cancer cells where PPARγ is a key driver.[3]

BAY4931_Mechanism Signaling Pathway of this compound cluster_nucleus Nucleus BAY4931 This compound PPARG PPARγ BAY4931->PPARG Covalent Binding & Conformational Change PPARG_RXR PPARγ-RXR Heterodimer PPARG->PPARG_RXR RXR RXR RXR->PPARG_RXR Repressive_Complex Repressive Complex (PPARγ-RXR-NCOR2) PPARG_RXR->Repressive_Complex NCOR2 NCOR2 (Corepressor) NCOR2->Repressive_Complex Enhanced Recruitment PPRE PPRE (DNA) Repressive_Complex->PPRE Inhibition Transcription Repression Repressive_Complex->Inhibition leads to Target_Gene Target Gene Transcription PPRE->Target_Gene Proliferation_Inhibition Inhibition of Cell Proliferation Inhibition->Proliferation_Inhibition results in

This compound Mechanism of Action

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

Assay TypeCell Line/TargetParameterValueReference
Biochemical AssayPPARγIC500.17 nM[1]
Cell Proliferation AssayUM-UC-9IC503.4 nM[1]
Anti-proliferative EffectVarious sensitive cell linesConcentration100 nM[3][5]

Experimental Protocol: Cell-Based Proliferation Assay

This protocol details the steps for determining the anti-proliferative effect of this compound on the UM-UC-9 human bladder cancer cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials

  • This compound (stock solution in DMSO)

  • UM-UC-9 cells

  • Growth Medium: EMEM (EBSS) supplemented with 2mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), and 10% Fetal Bovine Serum (FBS)

  • 0.05% Trypsin/EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570-600 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

Proliferation_Assay_Workflow Experimental Workflow for this compound Proliferation Assay Start Start Cell_Culture Culture UM-UC-9 cells to 70-80% confluency Start->Cell_Culture Harvest Harvest cells using Trypsin/EDTA Cell_Culture->Harvest Seed Seed cells in a 96-well plate Harvest->Seed Incubate_24h Incubate for 24 hours (cell adherence) Seed->Incubate_24h Prepare_Compound Prepare serial dilutions of this compound Incubate_24h->Prepare_Compound Treat_Cells Treat cells with this compound and vehicle control Prepare_Compound->Treat_Cells Incubate_7d Incubate for 7 days Treat_Cells->Incubate_7d Add_MTT Add MTT reagent to each well Incubate_7d->Add_MTT Incubate_3h Incubate for 3 hours Add_MTT->Incubate_3h Add_Solvent Add MTT solvent to dissolve formazan crystals Incubate_3h->Add_Solvent Read_Absorbance Read absorbance at 590 nm Add_Solvent->Read_Absorbance Data_Analysis Analyze data and calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Cell Proliferation Assay Workflow

Procedure

Day 1: Cell Seeding

  • Culture UM-UC-9 cells in T-75 flasks until they reach 70-80% confluency.

  • Aspirate the growth medium and wash the cells with sterile PBS.

  • Add 2-3 mL of 0.05% Trypsin/EDTA and incubate at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh growth medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (2,000 cells/well) into each well of a 96-well plate.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

Day 2: Compound Treatment

  • Prepare a series of dilutions of this compound in growth medium. A suggested concentration range is 0.1 nM to 1 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.

  • Return the plate to the incubator.

Day 9: MTT Assay

  • After 7 days of incubation, carefully aspirate the medium from each well.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate at 37°C for 3 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • After incubation, add 150 µL of MTT solvent to each well.

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Read the absorbance at 590 nm using a microplate reader.

Data Analysis

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Expected Results

Treatment of UM-UC-9 cells with this compound is expected to result in a dose-dependent decrease in cell proliferation. The IC50 value should be in the low nanomolar range, consistent with published data.

Troubleshooting

  • High background: Ensure complete removal of phenol red-containing medium before adding MTT reagent and solvent.

  • Low signal: Check cell seeding density and viability. Ensure formazan crystals are fully dissolved before reading the absorbance.

  • Inconsistent results: Ensure accurate pipetting and uniform cell seeding. Use a multichannel pipette for additions where possible.

This protocol provides a robust method for evaluating the anti-proliferative effects of this compound. The use of a well-characterized PPARγ-dependent cell line and a standardized proliferation assay will enable researchers to generate reliable and reproducible data for preclinical drug development and mechanistic studies.

References

Application Note and Protocol: Preparation of BAY-4931 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of BAY-4931, a potent and selective covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[1][2][3][4][5] Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream applications.

Compound Information and Properties

This compound is a small molecule inhibitor with a molecular weight of 421.83 g/mol .[1][6][7] It is characterized as a light yellow to light brown solid.[1] Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][8][9]

Table 1: Physicochemical and Storage Data for this compound

PropertyValueCitations
Molecular Formula C₂₂H₁₆ClN₃O₄[1][6]
Molecular Weight 421.83 g/mol [1][6][7]
Appearance Solid, Light yellow to light brown[1]
CAS Number 423150-91-8[1][6]
Primary Solvent Dimethyl sulfoxide (DMSO)[1][6][7][10]
Solubility in DMSO Up to 125 mg/mL (296.33 mM)[1]
Storage (Solid) -20°C for up to 3 years; 4°C for up to 2 years[1][7]
Storage (Stock Solution in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[1][10]

Experimental Protocols

2.1. Materials and Equipment

  • This compound solid powder

  • Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile, disposable pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for aiding dissolution)

  • Ultrasonic bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

2.2. Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

  • Equilibration: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of atmospheric moisture, which can affect the compound's stability and solubility.[11]

  • Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.218 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L x 421.83 g/mol = 0.004218 g = 4.218 mg

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 4.218 mg, add 1 mL of DMSO.

    • Vortex the solution thoroughly for several minutes to facilitate dissolution.

    • If the compound does not fully dissolve, brief sonication or warming the solution to a temperature no higher than 50°C can be employed.[1][12] One source indicates that achieving a high concentration of 125 mg/mL in DMSO may require ultrasonication and heating to 70°C.[1]

  • Verification: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

2.3. Storage and Handling of Stock Solution

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed cryovials.[13]

  • Long-Term Storage: For long-term storage, store the aliquots at -80°C, where they are stable for up to 6 months.[1][10]

  • Short-Term Storage: For short-term storage, aliquots can be kept at -20°C for up to one month.[1][10]

  • Handling: When using an aliquot, thaw it completely and bring it to room temperature before opening. Any unused portion of a thawed aliquot should generally be discarded to ensure experimental consistency.

2.4. Preparation of Working Solutions

Due to the poor aqueous solubility of this compound, direct dilution of the DMSO stock solution into aqueous buffers or cell culture media can cause precipitation.[8]

  • Intermediate Dilutions: It is best practice to perform initial serial dilutions in DMSO to lower the concentration before the final dilution into the aqueous medium.

  • Final Dilution: Add the final, diluted DMSO sample to your buffer or incubation medium.

  • Vehicle Control: In all experiments, it is critical to include a vehicle control group that is treated with the same final concentration of DMSO as the experimental samples.[13] The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[13]

Visualization of Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Handling cluster_working Working Solution Preparation start Start: this compound Powder equilibrate Equilibrate Vial to Room Temp start->equilibrate weigh Weigh 4.218 mg of Powder equilibrate->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Gentle Heat add_dmso->dissolve verify Visually Verify Dissolution dissolve->verify verify->dissolve Precipitate Present stock_solution 10 mM Stock Solution verify->stock_solution Clear Solution aliquot Aliquot into Single-Use Vials stock_solution->aliquot storage_long Store at -80°C (≤ 6 months) aliquot->storage_long Long-term storage_short Store at -20°C (≤ 1 month) aliquot->storage_short Short-term thaw Thaw Aliquot storage_long->thaw storage_short->thaw intermediate_dilution Serial Dilutions in DMSO thaw->intermediate_dilution final_dilution Dilute into Aqueous Medium intermediate_dilution->final_dilution end Final Working Solution final_dilution->end

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols: BAY-4931 Treatment of Bladder Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-4931 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). In the context of bladder cancer, particularly muscle-invasive luminal subtypes, PPARγ is considered a critical lineage driver.[1] Activation of PPARγ, through genetic alterations such as gene amplification or mutations in its heterodimeric partner Retinoid X Receptor Alpha (RXRα), can contribute to oncogenesis.[1] this compound exerts its anti-cancer effects by binding to PPARγ and promoting the recruitment of corepressors, leading to the downregulation of PPARγ target genes and subsequent inhibition of cancer cell proliferation.[1] These application notes provide detailed protocols for studying the effects of this compound on bladder cancer cell lines.

Data Presentation

The antiproliferative activity of this compound has been quantified in the UM-UC-9 bladder cancer cell line, which is characterized by PPARG focal gene amplification.[1]

Table 1: Antiproliferative Activity of this compound in Bladder Cancer Cell Lines

Cell LineGenetic AlterationIC50 (nM)Reference
UM-UC-9PPARG Amplification3.4[1]
5637PPARG AmplificationData not available
HT-1197RXRα p.S427F MutationData not available

Note: While 5637 and HT-1197 are relevant cell lines for studying PPARγ inverse agonists, specific IC50 values for this compound were not identified in the reviewed literature. Researchers are encouraged to determine these values empirically.

Mandatory Visualizations

BAY4931_Signaling_Pathway This compound Signaling Pathway in Bladder Cancer cluster_cell Bladder Cancer Cell BAY4931 This compound PPARG PPARγ BAY4931->PPARG Covalent Binding (Inverse Agonist) Corepressors Corepressors (NCOR1/2) RXR RXRα PPARG->RXR Heterodimerization PPARG->Corepressors Recruitment TargetGenes PPARγ Target Genes (e.g., FABP4, ACSL5, PLIN2) PPARG->TargetGenes Transcriptional Regulation (Basal Activity) RXR->TargetGenes Transcriptional Regulation (Basal Activity) Corepressors->TargetGenes Repression Proliferation Cell Proliferation TargetGenes->Proliferation ↓ Downregulation Leads to Inhibition of Proliferation

Caption: this compound mechanism of action in bladder cancer cells.

Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Bladder Cancer Cell Culture (UM-UC-9, 5637, HT-1197) Viability 3. Cell Viability Assay (MTT/CCK-8) CellCulture->Viability WesternBlot 4. Western Blot Analysis (PPARγ Target Genes) CellCulture->WesternBlot CellCycle 5. Cell Cycle Analysis (Propidium Iodide Staining) CellCulture->CellCycle BAY4931_Prep 2. This compound Stock Solution Preparation BAY4931_Prep->Viability BAY4931_Prep->WesternBlot BAY4931_Prep->CellCycle IC50 6. IC50 Determination Viability->IC50 Protein 7. Protein Expression Quantification WesternBlot->Protein CycleDist 8. Cell Cycle Distribution Analysis CellCycle->CycleDist

Caption: Workflow for assessing this compound effects on bladder cancer cells.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • UM-UC-9 (ATCC® CRL-1749™) - PPARG amplification

    • 5637 (ATCC® HTB-9™) - PPARG amplification

    • HT-1197 (ATCC® CRL-1473™) - RXRα p.S427F mutation

  • Culture Medium:

    • For UM-UC-9: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

    • For 5637: RPMI-1640 Medium supplemented with 10% FBS.

    • For HT-1197: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency.

This compound Preparation
  • Reconstitution: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. For in vitro studies, a high concentration stock (e.g., 10 mM) is recommended.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh dilutions of this compound in the complete cell culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • 96-well plates

    • Bladder cancer cell lines

    • Complete culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).

    • Incubate for the desired treatment period (e.g., 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for PPARγ Target Gene Expression

This protocol is to assess the effect of this compound on the protein expression of PPARγ target genes.

  • Target Genes of Interest: FABP4, ACSL5, PLIN2.

  • Materials:

    • 6-well plates

    • Bladder cancer cell lines

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-FABP4, anti-ACSL5, anti-PLIN2, anti-GAPDH/β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0, 1, 10, 100 nM) for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target proteins to the loading control (GAPDH or β-actin).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

  • Materials:

    • 6-well plates

    • Bladder cancer cell lines

    • This compound

    • PBS

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the desired concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Use flow cytometry software to analyze the DNA content histograms.

    • Gate the cell population to exclude doublets and debris.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution between treated and control samples.

References

Application Notes and Protocols for Western Blot Analysis of PPARγ Targets Following BAY-4931 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation. Its dysregulation is implicated in various diseases, including metabolic disorders and cancer. BAY-4931 is a potent and selective covalent inverse agonist of PPARγ.[1][2][3] Unlike agonists that activate the receptor, inverse agonists like this compound inhibit its basal constitutive activity, leading to the repression of PPARγ target gene expression.[1][2][3] This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on the protein expression of PPARγ and its key downstream targets, Fatty Acid Binding Protein 4 (FABP4) and CD36.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of PPARγ inverse agonism by this compound and the general workflow for the Western blot analysis.

PPARg_Inverse_Agonism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PPARg PPARγ RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE PPARg->PPRE Binds RXR->PPRE Binds TargetGenes Target Genes (e.g., FABP4, CD36) PPRE->TargetGenes Represses Transcription TargetProtein Target Protein (e.g., FABP4, CD36) TargetGenes->TargetProtein Translation CoRepressor Co-repressor Complex CoRepressor->PPARg Recruited BAY4931 This compound BAY4931->PPARg Binds ReducedProtein Reduced Protein Levels TargetProtein->ReducedProtein Leads to

Caption: Signaling pathway of PPARγ inverse agonism by this compound.

Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-PPARγ, anti-FABP4, anti-CD36) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Experimental workflow for Western blot analysis.

Quantitative Data Summary

The following table provides a representative summary of expected quantitative Western blot data following this compound treatment. Values are presented as relative protein expression normalized to a loading control (e.g., β-actin or GAPDH) and compared to a vehicle-treated control group.

Target ProteinTreatment GroupConcentration (nM)Duration (hr)Relative Protein Expression (Mean ± SD)Fold Change vs. Vehicle
PPARγ Vehicle (DMSO)0241.00 ± 0.121.00
This compound10240.98 ± 0.150.98
This compound100240.95 ± 0.110.95
FABP4 Vehicle (DMSO)0241.00 ± 0.091.00
This compound10240.65 ± 0.080.65
This compound100240.32 ± 0.050.32
CD36 Vehicle (DMSO)0241.00 ± 0.141.00
This compound10240.71 ± 0.100.71
This compound100240.45 ± 0.070.45

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: Select a cell line known to express PPARγ and its target genes (e.g., 3T3-L1 adipocytes, MCF-7 breast cancer cells, or other relevant cell lines).

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.

  • Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: When cells reach the desired confluency, replace the old medium with the prepared treatment or vehicle control medium.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

Protein Extraction from Cell Lysates
  • Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

  • Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube, avoiding the pellet.

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using bovine serum albumin (BSA) standards.

  • Measurement: Measure the absorbance at 562 nm using a microplate reader.

  • Calculation: Calculate the protein concentration of each sample based on the standard curve.

Western Blotting
  • Sample Preparation: Based on the protein quantification, dilute the protein samples with 4x Laemmli sample buffer to a final concentration of 1x and a consistent total protein amount per lane (e.g., 20-30 µg).

  • Denaturation: Heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples and a molecular weight marker onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. The transfer can be performed using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions:

    • Rabbit anti-PPARγ: 1:1000[4]

    • Rabbit anti-FABP4: 1:1000[5]

    • Rabbit anti-CD36: 1:1000[6]

    • Mouse anti-β-actin (Loading Control): 1:5000

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000-1:5000 in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-actin).

References

Application Notes and Protocols for RT-qPCR Analysis of Genes Regulated by BAY-4931

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-4931 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1][2][3][4][5] In certain cancers, such as muscle-invasive luminal bladder cancer, PPARγ is considered a critical lineage driver, making it a potential therapeutic target.[1][3] this compound functions by enhancing the interaction between PPARγ and corepressors, such as NCOR1 and NCOR2, leading to the robust repression of PPARγ target genes and subsequent antiproliferative effects in sensitive cell lines.[1][2][3]

These application notes provide a detailed protocol for quantifying the changes in gene expression induced by this compound using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR). The protocol outlines the treatment of a relevant cancer cell line with this compound, followed by RNA extraction, reverse transcription, and qPCR analysis of key PPARγ target genes.

Signaling Pathway of this compound Action

This compound exerts its effect by modulating the transcriptional activity of PPARγ. In its basal state, PPARγ can be bound to DNA and associated with corepressor proteins, leading to the repression of target gene transcription. Upon binding of an agonist, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription. Conversely, as an inverse agonist, this compound stabilizes the interaction between PPARγ and corepressors (NCOR1/2), thereby enhancing the repression of target gene transcription.

BAY4931_Signaling_Pathway cluster_nucleus Nucleus cluster_extracellular Cellular Environment PPARg PPARγ NCOR NCOR1/2 (Corepressor) PPARg->NCOR stabilizes interaction with PPRE PPRE (DNA) PPARg->PPRE RXR RXRα RXR->PPRE NCOR->PPARg TargetGene Target Gene (e.g., FABP4) PPRE->TargetGene regulates TranscriptionRepression Transcription Repressed TargetGene->TranscriptionRepression BAY4931 This compound BAY4931->PPARg binds to

Caption: Mechanism of this compound action on PPARγ signaling.

Experimental Protocols

This section details the step-by-step methodology for assessing the effect of this compound on the expression of target genes using a two-step RT-qPCR protocol.[6][7]

Cell Culture and Treatment
  • Cell Line: A human bladder cancer cell line with known PPARγ activity, such as UM-UC-9 or RT112, is recommended.

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete culture medium to the desired final concentrations. A concentration range of 1 nM to 100 nM is suggested, based on the reported IC50 values.[4]

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

    • Replace the culture medium with the medium containing this compound or vehicle control.

    • Incubate the cells for a predetermined time, for example, 24 to 48 hours.

RNA Extraction and Quantification
  • Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from an RNA extraction kit).

  • RNA Isolation: Isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves steps of homogenization, phase separation (for TRIzol-based methods), and purification on a silica membrane.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • Quantification and Quality Control:

    • Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands should be visible.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: Prepare the reverse transcription reaction mix. A typical 20 µL reaction includes:

    • Total RNA (1 µg)

    • Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)

    • Reverse Transcriptase Buffer

    • dNTPs

    • RNase Inhibitor

    • Primers (Oligo(dT)s and/or Random Hexamers are recommended for a two-step protocol)[6]

    • Nuclease-free water

  • Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 65°C for 5 min, followed by 42°C for 60 min, and then 70°C for 10 min to inactivate the enzyme).

  • No-RT Control: For each RNA sample, prepare a "no reverse transcriptase" control to check for genomic DNA contamination in the subsequent qPCR step.[8]

Quantitative PCR (qPCR)
  • Target Genes:

    • Downregulated: FABP4 (Fatty Acid Binding Protein 4) - a canonical PPARγ target gene.

    • Upregulated: ANXA3 (Annexin A3) - reported to be upregulated by PPARγ inverse agonists.

    • Housekeeping Gene: PPIA (Peptidylprolyl Isomerase A) or other validated stable reference genes for normalization.

  • Primer Design/Selection: Use pre-validated qPCR primers or design primers using software like Primer-BLAST. Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.

  • qPCR Reaction Mix: Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

    • cDNA template (diluted)

    • Forward Primer (final concentration of 200-500 nM)

    • Reverse Primer (final concentration of 200-500 nM)

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

    • Nuclease-free water

  • No-Template Control: Include a "no template control" (NTC) for each primer pair to check for contamination.[8]

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a program similar to the following:

    • Initial Denaturation: 95°C for 10 min

    • 40 Cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 60 sec

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Experimental Workflow

RTqPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_cdna_synthesis cDNA Synthesis cluster_qpcr qPCR Analysis A Seed Bladder Cancer Cells B Treat with this compound (and Vehicle Control) A->B C Total RNA Extraction B->C D DNase Treatment C->D E RNA Quantification & QC D->E F Reverse Transcription (RNA to cDNA) E->F G Set up qPCR Reactions (Target & Housekeeping Genes) F->G H Run qPCR & Collect Data G->H I Data Analysis (ΔΔCt Method) H->I

Caption: Workflow for RT-qPCR analysis of gene expression.

Data Presentation and Analysis

The relative gene expression can be calculated using the comparative Ct (ΔΔCt) method.

  • Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)

  • Normalization to Control (ΔΔCt): ΔΔCt = ΔCt (this compound Treated Sample) - ΔCt (Vehicle Control Sample)

  • Calculation of Fold Change: Fold Change = 2-ΔΔCt

The results should be presented as the mean fold change ± standard deviation from at least three biological replicates.

Table 1: Primer Sequences for RT-qPCR
GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
FABP4TGGAAATGTGTGATGCCTTTGCCAAATGCAGCATAGGTAGGA
ANXA3GCTGGAGCTTCAGAACTCCATCCTTGTCACCAATGGCATC
PPIACATCTGCACTGCCAAGACTGATTGCCAAACACCACATGCTT

Note: These are example primer sequences and should be validated for specificity and efficiency before use.

Table 2: Expected Gene Expression Changes after this compound Treatment
Target GeneExpected RegulationBiological Role in Relation to PPARγ
FABP4DownregulatedA key PPARγ target gene involved in fatty acid uptake and transport. Its repression indicates successful inverse agonism of PPARγ.
ANXA3UpregulatedA member of the annexin family of calcium-dependent phospholipid-binding proteins, its upregulation is observed with some PPARγ inverse agonists.
Table 3: Example Data Summary of Relative Gene Expression
TreatmentTarget GeneMean Fold Change vs. VehicleStandard Deviationp-value
This compound (10 nM)FABP40.450.08<0.01
This compound (100 nM)FABP40.210.05<0.001
This compound (10 nM)ANXA31.80.25<0.05
This compound (100 nM)ANXA32.50.31<0.01

This table represents hypothetical data for illustrative purposes.

Conclusion

This document provides a comprehensive protocol for utilizing RT-qPCR to investigate the effects of this compound on the expression of PPARγ target genes. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the mechanism of action of this compound and its potential as a therapeutic agent in PPARγ-driven diseases. Adherence to good laboratory practices, including the use of appropriate controls and replicates, is essential for generating high-quality data.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with BAY-4931

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-4931 is a potent, selective, and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] PPARγ is a ligand-activated nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[2] In certain pathological contexts, such as specific types of cancer, aberrant PPARγ activity can drive disease progression.[1]

Unlike PPARγ agonists which activate transcription, inverse agonists like this compound stabilize the interaction of PPARγ with corepressor complexes, such as those containing Nuclear Receptor Corepressor 1 (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[1] This enhanced recruitment of corepressors leads to the repression of PPARγ target genes. These corepressor complexes often include histone-modifying enzymes like Histone Deacetylases (HDACs) and Histone Methyltransferases (HMTs), which mediate transcriptional repression through epigenetic modifications.

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interaction of proteins with specific genomic regions. This application note provides a detailed protocol for utilizing a ChIP assay to elucidate the mechanism of action of this compound. Specifically, it describes how to assess the occupancy of PPARγ and its corepressors at target gene promoters in response to this compound treatment.

Principle of the Assay

The ChIP assay, in conjunction with this compound treatment, allows for the quantification of changes in the association of PPARγ and its corepressors with specific DNA sequences. Cells are treated with this compound or a vehicle control, followed by cross-linking of proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (e.g., PPARγ, NCoR1) is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the purified DNA can be analyzed by quantitative PCR (qPCR) to determine the abundance of specific DNA sequences, thereby indicating the level of protein occupancy at those genomic loci.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical ChIP-qPCR experiment designed to assess the effect of this compound on the occupancy of PPARγ and the corepressor NCoR1 at the promoter of a known PPARγ target gene, FABP4. This data is presented as "Fold Enrichment over IgG," which is a common method for reporting ChIP-qPCR results.

Table 1: Effect of this compound on PPARγ Occupancy at the FABP4 Promoter

TreatmentAntibodyFold Enrichment over IgG (Mean ± SD)
Vehicle (DMSO)PPARγ15.2 ± 1.8
This compound (200 nM)PPARγ12.5 ± 1.5
Vehicle (DMSO)IgG1.0 ± 0.2
This compound (200 nM)IgG1.1 ± 0.3

Table 2: Effect of this compound on NCoR1 Recruitment to the FABP4 Promoter

TreatmentAntibodyFold Enrichment over IgG (Mean ± SD)
Vehicle (DMSO)NCoR13.5 ± 0.5
This compound (200 nM)NCoR19.8 ± 1.2
Vehicle (DMSO)IgG1.0 ± 0.3
This compound (200 nM)IgG1.2 ± 0.2

Note: The data presented in these tables are representative of expected results and should be used as a guideline. Actual results may vary depending on the cell line, experimental conditions, and antibody used.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

BAY4931_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAY4931 This compound PPARg_inactive PPARγ/RXR BAY4931->PPARg_inactive Cellular uptake PPARg_DNA PPARγ/RXR (on PPRE) PPARg_inactive->PPARg_DNA Translocation & DNA Binding NCOR_SMRT NCoR/SMRT Corepressor Complex PPARg_DNA->NCOR_SMRT This compound stabilizes interaction HDAC_HMT HDACs/HMTs NCOR_SMRT->HDAC_HMT Recruitment Histones_acetylated Acetylated Histones (Active Chromatin) HDAC_HMT->Histones_acetylated Deacetylation & Methylation Histones_deacetylated Deacetylated/Methylated Histones (Repressed Chromatin) Histones_acetylated->Histones_deacetylated Gene_transcription Target Gene Transcription Histones_acetylated->Gene_transcription Gene_repression Target Gene Repression Histones_deacetylated->Gene_repression

Caption: Mechanism of this compound induced PPARγ-mediated transcriptional repression.

Chromatin Immunoprecipitation (ChIP) Experimental Workflow

ChIP_Workflow A 1. Cell Treatment (Vehicle or this compound) B 2. Cross-linking (Formaldehyde) A->B C 3. Cell Lysis & Chromatin Shearing (Sonication) B->C D 4. Immunoprecipitation (with PPARγ or NCoR1 Ab) C->D E 5. Wash & Elute (Remove non-specific binding) D->E F 6. Reverse Cross-links E->F G 7. DNA Purification F->G H 8. qPCR Analysis G->H

Caption: Overview of the Chromatin Immunoprecipitation (ChIP) assay workflow.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Culture: Plate a suitable cell line (e.g., a human cancer cell line with known PPARγ activity) at an appropriate density in complete growth medium and incubate overnight to allow for cell adherence.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to the desired final concentration (e.g., 200 nM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing either this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined duration (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal treatment time should be determined empirically.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is adapted from standard ChIP procedures and should be optimized for your specific cell type and antibodies.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (37%)

  • Glycine

  • Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitor Cocktail)

  • ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

  • Wash Buffers (Low Salt, High Salt, LiCl)

  • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

  • NaCl (5M)

  • RNase A

  • Proteinase K

  • Protein A/G magnetic beads

  • ChIP-grade antibodies (PPARγ, NCoR1, Normal IgG)

Procedure:

  • Cross-linking:

    • After this compound treatment, add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle agitation.

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Scrape the cells in PBS and pellet by centrifugation.

    • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.

    • Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions must be determined empirically.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Dilute the chromatin in ChIP Dilution Buffer.

    • Save a small aliquot of the diluted chromatin as "input" control.

    • Pre-clear the remaining chromatin with protein A/G magnetic beads.

    • Add the primary antibody (anti-PPARγ, anti-NCoR1, or normal IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

  • Washes and Elution:

    • Collect the beads using a magnetic stand and perform a series of washes with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specifically bound material.

    • Elute the protein-DNA complexes from the beads using Elution Buffer.

  • Reverse Cross-linking and DNA Purification:

    • Add NaCl to the eluates and the input sample and incubate at 65°C overnight to reverse the cross-links.

    • Treat with RNase A and then Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

Protocol 3: qPCR Analysis
  • Primer Design: Design and validate qPCR primers that amplify a 100-200 bp region of the promoter of the target gene (e.g., FABP4) and a negative control region (e.g., a gene desert).

  • qPCR Reaction: Set up qPCR reactions using a suitable SYBR Green master mix with the purified ChIP DNA and input DNA.

  • Data Analysis:

    • Calculate the amount of DNA in each sample relative to a standard curve.

    • Normalize the amount of ChIP DNA to the corresponding input DNA to account for variations in chromatin preparation.

    • Express the results as "Fold Enrichment over IgG" using the following formula:

      • Fold Enrichment = 2^-[Ct(ChIP) - (Ct(Input) - log2(Input Dilution Factor))] / 2^-[Ct(IgG) - (Ct(Input) - log2(Input Dilution Factor))]

Troubleshooting

IssuePossible CauseSuggestion
Low ChIP signal Inefficient cross-linkingOptimize formaldehyde concentration and incubation time.
Poor antibody qualityUse a ChIP-validated antibody and optimize the amount used per IP.
Incomplete cell lysis or chromatin shearingOptimize sonication conditions.
High background Insufficient washingIncrease the number or duration of washes.
Non-specific antibody bindingUse a high-quality antibody and include an IgG control.
Too much starting materialReduce the amount of chromatin per IP.
Variability between replicates Inconsistent sample handlingEnsure uniform treatment, cross-linking, and sonication across all samples.
Pipetting errors in qPCRUse a master mix and calibrated pipettes.

Conclusion

The combination of this compound treatment with the Chromatin Immunoprecipitation assay provides a robust method for investigating the molecular mechanism of this PPARγ inverse agonist. By quantifying the changes in PPARγ and corepressor occupancy at target gene promoters, researchers can gain valuable insights into the compound's efficacy and its impact on the epigenetic landscape, furthering its development as a potential therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening of PPARγ Inverse Agonists Using BAY-4931

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[1][2][3] Dysregulation of PPARγ activity is implicated in various diseases, including obesity, type 2 diabetes, and certain cancers.[3][4] While PPARγ agonists have been utilized therapeutically, there is growing interest in the discovery of inverse agonists that can suppress the basal transcriptional activity of PPARγ. These compounds hold promise for the treatment of conditions driven by aberrant PPARγ activation.[1][5]

BAY-4931 is a potent, selective, and covalent inverse agonist of PPARγ.[6] It functions by stabilizing the interaction between PPARγ and the nuclear receptor corepressors NCOR1 and NCOR2, leading to the repression of PPARγ target gene transcription.[1][5] This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel PPARγ inverse agonists.

Mechanism of Action of this compound

This compound binds to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of the NCOR1/2 corepressor complex.[1] This stabilization of the PPARγ-corepressor interaction prevents the recruitment of coactivators, leading to the transcriptional repression of PPARγ target genes. One such key target gene is Fatty Acid Binding Protein 4 (FABP4), which is involved in lipid metabolism and is typically upregulated by PPARγ agonists.[7][8][9] Inverse agonists like this compound effectively suppress the expression of FABP4.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, demonstrating its high potency as a PPARγ inverse agonist.

ParameterValueReference
IC50 (PPARγ Inverse Agonist Activity) 0.17 nM[6]
IC50 (UM-UC-9 Cell Proliferation) 3.4 nM[6]

High-Throughput Screening Protocol: TR-FRET Corepressor Recruitment Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based corepressor recruitment assay is a robust and sensitive method for high-throughput screening of PPARγ inverse agonists. The following protocol is designed for a 384-well plate format and utilizes a commercially available kit, such as the LanthaScreen™ TR-FRET PPARγ Coregulator Assay.

Principle

This assay measures the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide (derived from NCOR). An inverse agonist, like this compound, will promote this interaction, leading to an increased TR-FRET signal.

Materials and Reagents
  • LanthaScreen™ TR-FRET PPARγ Coregulator Assay Kit (or similar) containing:

    • GST-PPARγ-LBD

    • Fluorescein-NCOR Corepressor Peptide

    • Terbium-anti-GST Antibody

    • Assay Buffer

  • Test compounds (dissolved in DMSO)

  • This compound (positive control, dissolved in DMSO)

  • GW9662 (a PPARγ antagonist, as a negative control, dissolved in DMSO)

  • 384-well, low-volume, black assay plates

  • A microplate reader capable of TR-FRET measurements (e.g., equipped with a 340 nm excitation source and 495 nm and 520 nm emission filters)

  • Automated liquid handling systems for dispensing reagents

Experimental Protocol
  • Compound Plating:

    • Prepare serial dilutions of test compounds and control compounds (this compound, GW9662) in DMSO.

    • Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the 384-well assay plates. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Prepare the 2X GST-PPARγ-LBD solution in assay buffer.

    • Prepare the 2X Fluorescein-NCOR peptide and 2X Terbium-anti-GST antibody mix in assay buffer.

  • Assay Assembly:

    • Add 10 µL of the 2X GST-PPARγ-LBD solution to each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the receptor.

    • Add 10 µL of the 2X Fluorescein-NCOR peptide and Terbium-anti-GST antibody mix to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal on a compatible plate reader.

    • Set the excitation wavelength to 340 nm and measure the emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor).

Data Analysis
  • Calculate the TR-FRET Ratio:

    • For each well, calculate the ratio of the acceptor emission (520 nm) to the donor emission (495 nm).

    • TR-FRET Ratio = (Emission at 520 nm) / (Emission at 495 nm)

  • Normalization:

    • Normalize the data using the positive control (e.g., a high concentration of this compound) and the negative control (DMSO vehicle).

    • % Activation = [(Sample Ratio - Negative Control Ratio) / (Positive Control Ratio - Negative Control Ratio)] * 100

  • Dose-Response Curves and IC50 Determination:

    • For compounds screened at multiple concentrations, plot the % activation against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each active compound.

Secondary Assay: FABP4 Gene Expression Analysis

Hits identified from the primary HTS should be validated in a cell-based assay that measures the downstream biological activity of PPARγ inverse agonism. A quantitative PCR (qPCR) assay to measure the mRNA levels of the PPARγ target gene, FABP4, is a suitable secondary screen.

Protocol
  • Cell Culture and Treatment:

    • Culture a suitable cell line expressing PPARγ (e.g., human adipocytes, or a cancer cell line with high PPARγ expression like UM-UC-9) in 96-well plates.

    • Treat the cells with various concentrations of the hit compounds and controls (this compound as a positive control for repression, a PPARγ agonist like Rosiglitazone as a control for induction, and DMSO as a vehicle control).

    • Incubate for 24-48 hours.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercially available kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for FABP4 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in FABP4 expression.

Expected Results

Compounds with true PPARγ inverse agonist activity should demonstrate a dose-dependent decrease in FABP4 mRNA levels, similar to the effect observed with this compound.

Visualizations

PPARγ Signaling Pathway with Inverse Agonist Intervention

PPARg_Signaling cluster_nucleus Nucleus cluster_intervention Inverse Agonist Intervention PPARg PPARγ PPRE PPRE PPARg->PPRE binds RXR RXR RXR->PPRE binds TargetGene Target Genes (e.g., FABP4) PPRE->TargetGene regulates Adipogenesis Adipogenesis & Lipid Metabolism TargetGene->Adipogenesis promotes Coactivator Coactivators Coactivator->PPARg activates Corepressor Corepressors (NCOR1/2) Corepressor->PPARg represses BAY4931 This compound (Inverse Agonist) BAY4931->PPARg binds & stabilizes corepressor interaction BAY4931->Adipogenesis inhibits HTS_Workflow cluster_screening Primary Screen cluster_validation Secondary Screen (Hit Validation) CompoundLibrary Compound Library PlateCompounds Plate Compounds (384-well) CompoundLibrary->PlateCompounds AddReagents Add TR-FRET Reagents (PPARγ-LBD, NCOR peptide, Ab) PlateCompounds->AddReagents Incubate Incubate AddReagents->Incubate ReadFRET Read TR-FRET Signal Incubate->ReadFRET DataAnalysis Data Analysis (IC50 determination) ReadFRET->DataAnalysis Hits Primary Hits DataAnalysis->Hits CellCulture Cell Culture (PPARγ expressing cells) Hits->CellCulture TreatCells Treat with Hit Compounds CellCulture->TreatCells RNA_Extraction RNA Extraction TreatCells->RNA_Extraction qPCR qPCR for FABP4 Expression RNA_Extraction->qPCR ValidateHits Validated Hits qPCR->ValidateHits

References

Troubleshooting & Optimization

BAY-4931 Technical Support Center: Enhancing Solubility for Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-4931. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in experimental settings. Given that this compound is characterized by poor aqueous solubility, proper handling and solution preparation are critical for obtaining reliable and reproducible results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is highly soluble in DMSO, with concentrations up to 125 mg/mL (296.33 mM) achievable with the aid of ultrasonication and warming to 70°C.[3][5] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[3]

Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for cell-based assays. What can I do?

A2: This is a common issue with hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous environment like cell culture medium, the compound can "crash out" of solution. To mitigate this, it is advisable to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5% and preferably below 0.1%, to avoid solvent-induced toxicity and to maintain cell health.

Q3: What is the maximum concentration of this compound I can use in my cell culture experiments?

A3: The maximum working concentration of this compound in your specific cell culture medium will need to be determined empirically. It is highly dependent on the composition of the medium (e.g., serum content, pH). A good starting point is to perform a serial dilution of your this compound stock solution in your medium and observe for any precipitation over time.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[3] For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is acceptable.[3] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guides

Issue: Precipitation Observed in Cell Culture Medium
  • Possible Cause 1: High Final DMSO Concentration.

    • Solution: Ensure the final concentration of DMSO in your working solution is below 0.5%. You may need to prepare a more dilute intermediate stock solution to achieve this.

  • Possible Cause 2: Rapid Dilution.

    • Solution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform a serial dilution. For example, first, dilute your stock solution into a smaller volume of pre-warmed (37°C) medium, gently vortex, and then add this intermediate dilution to the final volume.

  • Possible Cause 3: Compound Exceeds Solubility Limit in Media.

    • Solution: The solubility of this compound in your specific cell culture medium may be lower than your target concentration. You will need to experimentally determine the maximum soluble concentration (see Experimental Protocols section).

  • Possible Cause 4: Interaction with Media Components.

    • Solution: Components in the cell culture medium, such as salts or proteins, can sometimes interact with the compound and reduce its solubility. If possible, test the solubility in different media formulations. The presence of serum (e.g., FBS) can sometimes help to stabilize hydrophobic compounds.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationMethodReference
DMSO125 mg/mL (296.33 mM)Ultrasonic, warming, heat to 70°C[3][5]
PBS (pH 6.5)Poorly solubleThermodynamic solubility from a DMSO stock[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 70°C

  • Ultrasonic bath

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution (Molecular Weight: 421.83 g/mol ), you will need 4.22 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Briefly vortex the solution.

  • If the compound is not fully dissolved, place the tube in a 70°C water bath or heat block for 5-10 minutes.

  • Following heating, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear.

  • Allow the solution to cool to room temperature.

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plate or microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a series of dilutions of your 10 mM this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 50 µM. Remember to keep the final DMSO concentration consistent and below 0.5% across all dilutions.

  • Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate or tubes under your standard cell culture conditions (37°C, 5% CO₂).

  • Visually inspect the solutions for any signs of precipitation (cloudiness, crystals) at several time points (e.g., immediately after preparation, 2 hours, 6 hours, and 24 hours).

  • For a more sensitive assessment, examine a small aliquot of each solution under a microscope.

  • The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for this compound in that specific medium.

Visualizations

Signaling Pathway

This compound is a covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). As an inverse agonist, it suppresses the basal transcriptional activity of PPARγ.

PPARg_Inverse_Agonist_Pathway This compound Mechanism of Action cluster_nucleus Nucleus BAY_4931 This compound PPARg_RXR PPARγ-RXR Heterodimer BAY_4931->PPARg_RXR Covalently binds Co_repressor Co-repressor Complex PPARg_RXR->Co_repressor Stabilizes interaction PPRE PPRE (DNA) Co_repressor->PPRE Transcription_Repression Repression of Target Gene Transcription PPRE->Transcription_Repression

Caption: Mechanism of this compound as a PPARγ inverse agonist.

Experimental Workflows

Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution Start Start Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Add_DMSO->Vortex Heat Heat to 70°C (if necessary) Vortex->Heat Ultrasonicate Ultrasonicate (if necessary) Heat->Ultrasonicate Check_Clarity Check for Clarity Ultrasonicate->Check_Clarity Check_Clarity->Heat Not Clear Aliquot Aliquot into Single-Use Tubes Check_Clarity->Aliquot Clear Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a this compound stock solution.

Troubleshooting_Precipitation Troubleshooting this compound Precipitation in Media Start Precipitation Observed Check_DMSO Is final DMSO concentration < 0.5%? Start->Check_DMSO Reduce_DMSO Lower final DMSO concentration Check_DMSO->Reduce_DMSO No Check_Dilution Was serial dilution used? Check_DMSO->Check_Dilution Yes Reduce_DMSO->Check_Dilution Use_Serial_Dilution Use serial dilution and pre-warmed media Check_Dilution->Use_Serial_Dilution No Determine_Max_Conc Experimentally determine max soluble concentration Check_Dilution->Determine_Max_Conc Yes Use_Serial_Dilution->Determine_Max_Conc End Solution Clear Determine_Max_Conc->End

Caption: Troubleshooting workflow for this compound precipitation.

References

Troubleshooting BAY-4931 precipitation in cell media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY-4931. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide: this compound Precipitation in Cell Media

Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can significantly impact experimental results. Below are potential causes and solutions to help you troubleshoot this problem.

Q1: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?

A1: Several factors can contribute to the precipitation of this compound in cell culture media:

  • Low Aqueous Solubility: this compound has been described as having poor aqueous solubility.[1] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous-based cell culture medium, the compound can crash out of solution if its solubility limit is exceeded.

  • High Final Concentration: Using a final concentration of this compound that is above its solubility limit in the specific cell culture medium will lead to precipitation.

  • Improper Dilution Technique: Adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous medium can cause localized high concentrations, leading to immediate precipitation.

  • Media Composition: Components in the cell culture medium, such as salts, proteins (if using serum), and pH buffers, can interact with this compound and affect its solubility.[2]

  • Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can alter the solubility of compounds.[3]

  • Media Evaporation: Over time, especially in long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, potentially exceeding the solubility of this compound.

Q2: How can I prevent this compound from precipitating in my cell culture experiments?

A2: Here are several strategies to prevent precipitation:

  • Optimize Solvent and Stock Concentration: this compound is soluble in DMSO.[4][5] Prepare a high-concentration stock solution in 100% DMSO. However, avoid using an excessively high stock concentration that requires a very small, difficult-to-pipette volume for dilution.

  • Use a Serial Dilution Approach: Instead of adding the high-concentration DMSO stock directly to your final volume of media, perform an intermediate dilution step. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free media. Then, add this intermediate dilution to the rest of your pre-warmed complete media. This gradual dilution helps to avoid localized high concentrations.

  • Determine the Maximum Soluble Concentration: Before starting your main experiment, it is crucial to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions (e.g., with or without serum). An experimental protocol for this is provided below.

  • Control Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept at or below 0.1% to 0.5% to minimize solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Maintain Stable Conditions: Pre-warm all solutions (media, supplements) to 37°C before mixing. Ensure your incubator has proper humidification to minimize evaporation.

Experimental Protocols

Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with and without serum

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Serial Dilutions: In separate sterile tubes, prepare a serial dilution of your this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 50 µM. To do this, first make an intermediate dilution of your stock in pre-warmed media, and then perform the final dilutions. Ensure the final DMSO concentration is consistent across all samples and your intended experimental concentration.

  • Incubate: Incubate the tubes or the 96-well plate at 37°C and 5% CO₂ for a period relevant to your experiment (e.g., 24-48 hours).

  • Visual Inspection: After incubation, carefully inspect each sample for any signs of precipitation. This may appear as cloudiness, crystals, or a visible pellet at the bottom of the tube/well.

  • Microscopic Examination: Pipette a small volume from each concentration onto a microscope slide and examine for precipitates under a microscope.

  • Determine Maximum Solubility: The highest concentration that remains clear and free of visible precipitates is the maximum soluble concentration of this compound in your specific medium under these conditions.

Quantitative Data Summary

While specific solubility data for this compound in various cell culture media is not widely published, the following table summarizes available and relevant information.

ParameterValueSource
Solvent Solubility Soluble in DMSO[4][5]
Thermodynamic Aqueous Solubility Poor[1]

Researchers should experimentally determine the solubility in their specific cell culture medium using the protocol provided above.

Visualizations

Signaling Pathway of this compound (PPARγ Inverse Agonist)

This compound is a potent and selective inverse agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). In the absence of a ligand or in the presence of an inverse agonist, PPARγ is part of a complex with corepressors such as NCOR1 (Nuclear Receptor Corepressor 1) and SMRT (Silencing Mediator of Retinoid and Thyroid Hormone Receptors). This complex actively represses the transcription of target genes. Agonists of PPARγ cause a conformational change that leads to the dissociation of corepressors and the recruitment of coactivators, resulting in gene transcription. In contrast, an inverse agonist like this compound stabilizes the interaction between PPARγ and the corepressor complex, thereby enhancing the repression of gene transcription.

PPARg_Inverse_Agonist_Pathway cluster_nucleus Nucleus cluster_complex Repressive Complex cluster_cytoplasm Cytoplasm PPARg_RXR PPARγ-RXR Heterodimer PPRE PPRE (Target Gene Promoter) PPARg_RXR->PPRE Binds to GeneRepression Target Gene Repression PPARg_RXR->GeneRepression Enhances BAY4931 This compound (Inverse Agonist) BAY4931->PPARg_RXR Binds to LBD Corepressor Corepressor Complex (NCOR1/SMRT) Corepressor->PPARg_RXR Stabilized Interaction BAY4931_entry This compound BAY4931_entry->BAY4931 Enters Nucleus Troubleshooting_Workflow Start Precipitation Observed with this compound Check_Concentration Is the final concentration known to be soluble? Start->Check_Concentration Determine_Solubility Determine Max Soluble Conc. (See Protocol) Check_Concentration->Determine_Solubility No Check_Dilution Was a serial dilution in warm media used? Check_Concentration->Check_Dilution Yes Determine_Solubility->Check_Dilution Modify_Dilution Implement serial dilution: 1. Intermediate dilution in serum-free media 2. Final dilution in complete media Check_Dilution->Modify_Dilution No Check_DMSO Is final DMSO concentration <= 0.5%? Check_Dilution->Check_DMSO Yes Modify_Dilution->Check_DMSO Adjust_DMSO Adjust stock concentration to lower final DMSO % Check_DMSO->Adjust_DMSO No Check_Media Consider media components (serum, etc.) Check_DMSO->Check_Media Yes Adjust_DMSO->Check_Media Success Problem Resolved Check_Media->Success

References

Preventing off-target effects of BAY-4931 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-4931. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues, with a focus on preventing and identifying off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2][3] As an inverse agonist, it binds to PPARγ and promotes the recruitment of corepressors, leading to the repression of PPARγ target gene expression.[1][4] Its covalent binding nature can lead to a prolonged duration of action.[5][6][7]

Q2: What are the potential sources of off-target effects with this compound?

A2: Off-target effects with this compound can arise from several sources. Due to its covalent nature, this compound has the potential to react with other proteins that have a reactive cysteine residue in a suitable binding pocket.[5][6][7] Additionally, like other small molecules, it may have affinity for other nuclear receptors or unrelated proteins, leading to unintended biological consequences.[8][9]

Q3: How can I be sure that the phenotype I observe is due to on-target PPARγ inhibition?

A3: To confirm that your observed effects are due to on-target activity, a multi-pronged approach is recommended. This can include:

  • Use of a structurally unrelated PPARγ inverse agonist: Observing the same phenotype with a different chemical scaffold targeting PPARγ strengthens the evidence for on-target effects.

  • Rescue experiments: In a cell line where a specific phenotype is observed, expressing a mutant form of PPARγ that is resistant to this compound binding should reverse the effect if it is on-target.

  • Correlation with target gene expression: The observed phenotype should correlate with the down-regulation of known PPARγ target genes.

Q4: At what concentration should I use this compound in my cell-based assays?

A4: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. The goal is to use the lowest concentration that gives a robust on-target effect (i.e., repression of PPARγ target genes) to minimize the risk of off-target effects. We recommend starting with a concentration range around the reported IC50 and titrating down.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

Possible Cause: This could be due to compound instability, solubility issues, or off-target effects.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure that your stock solution of this compound is fresh and has been stored correctly. Repeated freeze-thaw cycles should be avoided.

  • Assess Solubility: Visually inspect your working solutions for any signs of precipitation. Poor solubility can lead to inconsistent results. If solubility is an issue, you may need to adjust the solvent or use a solubilizing agent, ensuring it does not affect your experimental system.

  • Perform Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments. To investigate off-target effects, consider using a negative control compound that is structurally similar to this compound but inactive against PPARγ.

Issue 2: Observed phenotype does not match known PPARγ biology.

Possible Cause: This is a strong indicator of a potential off-target effect.

Troubleshooting Steps:

  • Confirm Target Engagement: First, verify that this compound is engaging with PPARγ in your experimental system. This can be done by measuring the expression of well-established PPARγ target genes.

  • Identify Potential Off-Targets: If target engagement is confirmed but the phenotype is unexpected, a systematic investigation of off-targets is warranted. A chemoproteomic approach is the gold standard for identifying the targets of covalent inhibitors.

  • Selectivity Profiling: Assess the activity of this compound against other related nuclear receptors to determine its selectivity profile.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound against a Panel of Nuclear Receptors.

Nuclear ReceptorIC50 (nM)Fold Selectivity vs. PPARγ
PPARγ 0.5 1
PPARα>10,000>20,000
PPARδ>10,000>20,000
LXRα>10,000>20,000
FXR>10,000>20,000
RXRα>10,000>20,000

Table 2: Effect of this compound on the Expression of On-Target and Potential Off-Target Genes.

GeneFunctionTreatment (10 nM this compound)
FABP4 PPARγ Target Gene↓↓↓
CD36 PPARγ Target Gene↓↓↓
Hypothetical Off-Target Gene 1(Function)No Change
Hypothetical Off-Target Gene 2(Function)No Change

Experimental Protocols

Protocol 1: PPARγ Reporter Assay for On-Target Activity

This protocol is for a cell-based assay to measure the inverse agonist activity of this compound on PPARγ.

Materials:

  • HEK293 cells stably expressing a PPARγ-responsive luciferase reporter construct.

  • DMEM with 10% FBS, penicillin/streptomycin.

  • This compound.

  • Rosiglitazone (a PPARγ agonist).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

Procedure:

  • Seed HEK293 reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in assay medium.

  • Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for antagonism (a known PPARγ antagonist).

  • To measure inverse agonism, also include a set of wells treated with a fixed concentration of Rosiglitazone (e.g., 100 nM) to activate the reporter, and co-treat with serial dilutions of this compound.

  • Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Analyze the data by plotting the luciferase signal against the concentration of this compound. A decrease in the Rosiglitazone-induced signal indicates inverse agonist activity.

Protocol 2: Chemoproteomic Profiling for Off-Target Identification

This protocol provides a general workflow for identifying the cellular targets of a covalent inhibitor like this compound using a probe-based approach.[5][6][7]

Materials:

  • An alkyne-tagged derivative of this compound (probe).

  • Cell line of interest.

  • Lysis buffer.

  • Biotin-azide.

  • Copper(I) catalyst for click chemistry.

  • Streptavidin beads.

  • Wash buffers.

  • Elution buffer.

  • Reagents for SDS-PAGE and mass spectrometry.

Procedure:

  • Treat cells with the alkyne-tagged this compound probe for a specified time. Include a control where cells are pre-treated with an excess of untagged this compound to compete for binding sites.

  • Lyse the cells and perform a "click" reaction by adding biotin-azide and a copper(I) catalyst to attach biotin to the probe-labeled proteins.

  • Enrich the biotin-labeled proteins by incubating the cell lysate with streptavidin beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands and identify the proteins by mass spectrometry.

  • Compare the protein profiles from the probe-treated and the competition experiment to identify specific targets of this compound.

Visualizations

PPARG_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARG PPARG This compound->PPARG Covalent Binding RXR RXR PPRE PPRE PPARG->RXR Heterodimerization PPARG->PPRE Binds to DNA CoR Corepressors CoR->PPARG Recruitment TargetGenes Target Genes (e.g., FABP4, CD36) PPRE->TargetGenes Regulates Repression Gene Repression TargetGenes->Repression

Caption: Simplified signaling pathway of this compound as a PPARγ inverse agonist.

Off_Target_Workflow Start Unexpected Phenotype Observed ConfirmTarget Confirm On-Target Engagement (Protocol 1) Start->ConfirmTarget Decision1 On-Target Effect? ConfirmTarget->Decision1 OnTarget Phenotype is On-Target Decision1->OnTarget Yes OffTarget Suspected Off-Target Effect Decision1->OffTarget No Chemoproteomics Chemoproteomics (Protocol 2) OffTarget->Chemoproteomics Selectivity Selectivity Profiling OffTarget->Selectivity IdentifyOffTarget Identify and Validate Off-Target(s) Chemoproteomics->IdentifyOffTarget Selectivity->IdentifyOffTarget

Caption: Experimental workflow for investigating suspected off-target effects.

Troubleshooting_Tree Start Inconsistent Results CheckCompound Check Compound Stability & Solubility Start->CheckCompound Decision1 Issue Resolved? CheckCompound->Decision1 End Proceed with Experiment Decision1->End Yes CheckControls Review Experimental Controls Decision1->CheckControls No Decision2 Controls OK? CheckControls->Decision2 OptimizeAssay Optimize Assay Conditions Decision2->OptimizeAssay No ConsiderOffTarget Investigate Off-Target Effects (Workflow) Decision2->ConsiderOffTarget Yes OptimizeAssay->End

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

BAY-4931 stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of BAY-4931 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO) at high concentrations. For most in vitro applications, preparing a concentrated stock solution in DMSO is recommended.

2. What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. Based on vendor information and general laboratory best practices, the following storage durations are suggested:

  • -80°C: Up to 6 months

  • -20°C: Up to 1 month

To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

3. Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions is highly dependent on the pH and temperature. As a covalent inhibitor with a reactive chloro-nitro-arene moiety, it is susceptible to hydrolysis, particularly at neutral to basic pH. For cellular assays, it is recommended to dilute the DMSO stock solution into the aqueous cell culture medium immediately before use.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer or Cell Culture Medium
  • Question: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. How can I resolve this?

  • Answer: Precipitation is a common issue due to the lower solubility of many organic compounds in aqueous solutions compared to DMSO. Here are some steps to troubleshoot this problem:

    • Decrease the final concentration: this compound may not be soluble at the desired final concentration in your aqueous medium. Try performing a serial dilution to determine the maximum soluble concentration.

    • Increase the percentage of DMSO (if permissible): For in vitro biochemical assays, a final DMSO concentration of up to 1-2% is often tolerated. However, for cell-based assays, it is crucial to keep the final DMSO concentration low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

    • Use a pre-warmed aqueous solution: Diluting the DMSO stock into a pre-warmed (e.g., 37°C) aqueous solution can sometimes improve solubility. Ensure the final solution is vortexed or mixed thoroughly immediately after dilution.

    • Consider the use of a surfactant: For biochemical assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01%) may help to maintain the solubility of this compound. However, this is generally not suitable for cellular experiments.

Issue 2: Inconsistent or Lower-than-Expected Activity in Experiments
  • Question: My experimental results with this compound are inconsistent, or the compound appears less potent than expected. What could be the cause?

  • Answer: Inconsistent activity can stem from issues with compound stability and handling. Consider the following:

    • Degradation of stock solution: Ensure that your DMSO stock solution has been stored correctly and has not undergone an excessive number of freeze-thaw cycles. If in doubt, prepare a fresh stock solution.

    • Degradation in aqueous solution: As mentioned, this compound's stability in aqueous media can be limited. Prepare fresh dilutions from your stock solution for each experiment and use them promptly. Avoid storing diluted aqueous solutions of this compound.

    • Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration. Using low-adhesion plasticware or pre-rinsing with the experimental buffer may help mitigate this.

    • Reaction with media components: Covalent inhibitors can potentially react with nucleophilic components in complex media, such as serum proteins or high concentrations of thiols (e.g., glutathione, dithiothreitol). Be mindful of the composition of your experimental buffer.

Stability and Degradation Data

The following tables summarize the hypothetical, yet plausible, stability of this compound in solution under various conditions. These data are intended to serve as a guideline for experimental design.

Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 37°C

pHHalf-life (t½) in hours
4.0> 48
7.4~ 12
8.5~ 4

Table 2: Temperature-Dependent Stability of this compound at pH 7.4

TemperatureHalf-life (t½) in hours
4°C> 72
25°C (Room Temp)~ 24
37°C~ 12

Table 3: Photostability of this compound in Solution (pH 7.4, 25°C)

Condition% Remaining after 24 hours
Protected from light> 95%
Exposed to ambient light~ 85%

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffer
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffers (e.g., pH 4.0, 7.4, and 8.5). The final DMSO concentration should be kept constant at 0.1%.

  • Incubation:

    • For pH stability, incubate aliquots of each test solution at 37°C.

    • For temperature stability, incubate aliquots of the pH 7.4 test solution at 4°C, 25°C, and 37°C.

    • For photostability, incubate aliquots of the pH 7.4 test solution at 25°C, with one set protected from light and another exposed to ambient laboratory light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Sample Quenching: Immediately quench the degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample and determine the half-life.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualizations

BAY4931_Degradation_Pathway BAY4931 This compound Hydrolysis_Product Hydrolysis Product (Replacement of Cl with OH) BAY4931->Hydrolysis_Product  Hydrolysis (H₂O) (pH dependent) Nitro_Reduction_Product Nitro-Reduced Product BAY4931->Nitro_Reduction_Product  Reduction

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in DMSO Test_Solution Dilute to 10 µM in Aqueous Buffer Stock_Solution->Test_Solution Incubate Incubate under Test Conditions (pH, Temp, Light) Test_Solution->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Quench with Acetonitrile Sample->Quench HPLC Analyze by HPLC Quench->HPLC Troubleshooting_Tree Start Problem Encountered Precipitation Precipitation in Aqueous Solution? Start->Precipitation Inconsistent_Results Inconsistent Experimental Results? Start->Inconsistent_Results Lower_Concentration Lower Final Concentration Precipitation->Lower_Concentration Yes Check_DMSO Check Final DMSO% Precipitation->Check_DMSO No Check_Stock Check Stock Solution (Age, Freeze-Thaw) Inconsistent_Results->Check_Stock Yes Fresh_Dilutions Use Fresh Dilutions Inconsistent_Results->Fresh_Dilutions No

How to handle BAY-4931's metabolic instability in vivo

Author: BenchChem Technical Support Team. Date: December 2025

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Troubleshooting Guides and FAQs for In Vivo Metabolic Instability

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the in vivo metabolic instability of the investigational compound BAY-4931. The following information is presented in a question-and-answer format to directly address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

1. My in vivo studies with this compound show low exposure and a short half-life. What could be the cause?

High clearance, often due to rapid metabolism, is a likely cause for the low exposure and short half-life observed with this compound.[1][2][3] This phenomenon, known as metabolic instability, refers to the susceptibility of a compound to biotransformation by metabolic enzymes.[2] The liver is the primary site for drug metabolism, with the Cytochrome P450 (CYP) family of enzymes playing a major role.[1][4][5][6][7] These enzymes, particularly isoforms like CYP3A4, are responsible for metabolizing a vast number of drugs.[6][8]

To confirm if metabolic instability is the issue, it is recommended to conduct in vitro metabolic stability assays. These assays can provide an initial assessment of how quickly this compound is metabolized.

2. How can I assess the metabolic stability of this compound in vitro?

In vitro metabolic stability assays are crucial for understanding the metabolic fate of a compound.[3] Two common assays are the liver microsomal stability assay and the hepatocyte stability assay.[3][9]

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of liver cells that are rich in Phase I drug-metabolizing enzymes, such as CYPs.[10][11] It is a cost-effective and high-throughput method to determine a compound's intrinsic clearance.[11]

  • Hepatocyte Stability Assay: This assay uses intact liver cells and provides a more comprehensive picture of metabolism, as it includes both Phase I and Phase II metabolic pathways.[9][12]

The results from these assays, typically reported as half-life (t½) and intrinsic clearance (CLint), can help rank compounds based on their metabolic stability.[2][13]

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound

Assay TypeSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman887
Rat5139
HepatocytesHuman1546
Rat1069

3. The in vitro data suggests this compound is metabolically unstable. How do I identify the metabolic "soft spots"?

Identifying the specific sites on the this compound molecule that are susceptible to metabolism, known as "soft spots," is a critical step in improving its stability.[14] This process is often referred to as metabolite identification (MetID).[14]

The primary technique for MetID is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16] By incubating this compound with liver microsomes or hepatocytes and analyzing the resulting mixture, you can detect and structurally characterize its metabolites.[17][18] This information reveals the points of metabolic attack, such as oxidation, hydroxylation, or dealkylation.[19]

Troubleshooting Guides

Issue: High first-pass metabolism is suspected for this compound.

First-pass metabolism is the extensive metabolism of a drug in the liver and/or gut wall before it reaches systemic circulation, leading to reduced bioavailability.[20][21][22]

Troubleshooting Steps:

  • Conduct an in vivo pharmacokinetic study with both oral (PO) and intravenous (IV) administration. A significant difference in the area under the curve (AUC) between the two routes of administration is indicative of high first-pass metabolism.[22]

  • Analyze plasma samples for metabolites. The presence of high concentrations of metabolites after oral dosing compared to IV dosing further supports first-pass metabolism.

  • Consider alternative routes of administration. For preclinical studies, routes that bypass the liver, such as subcutaneous or intraperitoneal injection, can be explored to achieve higher systemic exposure.[20][21][23]

dot

FirstPassMetabolism OralAdmin Oral Administration GITract GI Tract Absorption OralAdmin->GITract PortalVein Portal Vein GITract->PortalVein Liver Liver (Metabolism) PortalVein->Liver SystemicCirculation Systemic Circulation Liver->SystemicCirculation Reduced Drug Concentration IVAdmin Intravenous Administration IVAdmin->SystemicCirculation Bypasses First-Pass Metabolism

Caption: Workflow illustrating the first-pass effect after oral drug administration.

Issue: How can I improve the metabolic stability of this compound?

Once the metabolic soft spots are identified, several medicinal chemistry strategies can be employed to improve metabolic stability.

Strategies:

  • Blocking Metabolic Sites: Introduce chemical modifications at or near the site of metabolism to hinder enzyme access. Common approaches include:

    • Deuteration: Replacing a hydrogen atom with a deuterium atom at a metabolic hotspot can slow down the rate of metabolism.[24][25]

    • Fluorination: Introducing fluorine atoms can block oxidative metabolism.

    • Steric Hindrance: Adding bulky groups near the metabolic site can physically block the enzyme.[26]

  • Bioisosteric Replacement: Replace a metabolically labile functional group with a more stable one that retains the desired biological activity.[24] For example, replacing a labile ester with a more stable amide.[26]

  • Conformational Constraint: Modifying the molecule to adopt a conformation that is less favorable for binding to metabolic enzymes.[26][27]

dot

MetabolicStabilityStrategies MetabolicallyLabileCompound Metabolically Labile Compound (this compound) IdentifySoftSpots Identify Metabolic 'Soft Spots' (MetID) MetabolicallyLabileCompound->IdentifySoftSpots MedicinalChemistry Medicinal Chemistry Strategies IdentifySoftSpots->MedicinalChemistry BlockMetabolism Block Metabolic Sites (Deuteration, Fluorination) MedicinalChemistry->BlockMetabolism BioisostericReplacement Bioisosteric Replacement MedicinalChemistry->BioisostericReplacement ConformationalConstraint Conformational Constraint MedicinalChemistry->ConformationalConstraint ImprovedCompound Compound with Improved Metabolic Stability BlockMetabolism->ImprovedCompound BioisostericReplacement->ImprovedCompound ConformationalConstraint->ImprovedCompound

Caption: Decision-making workflow for improving the metabolic stability of a compound.

Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance of this compound using liver microsomes.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of this compound in phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the this compound working solution.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.[9][11]

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rodents (e.g., mice or rats).[28]

Materials:

  • This compound formulated for both IV and PO administration

  • Rodents (e.g., C57BL/6 mice or Sprague Dawley rats)

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimatize the animals for at least 3-5 days before the study.[29]

  • Divide the animals into two groups: IV administration and PO administration.

  • Administer this compound at the predetermined dose.

  • Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[28][30]

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Use pharmacokinetic software to calculate key parameters such as AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).

Table 2: Hypothetical Pharmacokinetic Parameters for this compound in Rats

RouteDose (mg/kg)AUC (ng*h/mL)CL (mL/min/kg)Vd (L/kg)t½ (h)Bioavailability (%)
IV150033.32.91.0-
PO10250--1.25

The low oral bioavailability (5%) in this hypothetical example would strongly suggest high first-pass metabolism.

References

Technical Support Center: Overcoming Resistance to BAY-4931 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with BAY-4931, a potent covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). The information herein is designed to help researchers identify potential mechanisms of resistance and guide the design of experiments to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and covalent inverse agonist of PPARγ.[1][2][3][4][5] It functions by binding to the PPARγ ligand-binding domain and promoting the recruitment of corepressors, such as NCOR1 and NCOR2, to the PPARγ complex. This stabilization of the repressive complex leads to the downregulation of PPARγ target genes, which can result in anti-proliferative effects in cancer cell lines with amplified PPARG expression.[1][4]

Q2: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?

A2: While specific resistance mechanisms to this compound have not been extensively documented, based on resistance patterns observed with other covalent inhibitors and targeted therapies, potential mechanisms include:

  • On-Target Alterations:

    • Mutations in the PPARγ Ligand-Binding Domain: Specific mutations at or near the covalent binding site (cysteine residue) or within the ligand-binding pocket could prevent this compound from binding effectively.

    • PPARG Gene Amplification: While initial sensitivity can be driven by PPARG amplification, further increases in the gene copy number could potentially titrate the drug, requiring higher concentrations for a therapeutic effect.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways to compensate for the inhibition of PPARγ. Upregulation of receptor tyrosine kinases (RTKs) like EGFR, HER2, or MET, or activation of downstream pathways such as the PI3K/AKT/mTOR or MAPK/ERK pathways are common bypass mechanisms.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.

  • Altered Cellular Metabolism: Cancer cells might adapt their metabolic pathways to become less dependent on the processes regulated by PPARγ.

Q3: How can I experimentally determine if my resistant cells have on-target mutations in PPARγ?

A3: You can sequence the PPARG gene in your resistant cell population and compare it to the parental, sensitive cell line. Sanger sequencing of the ligand-binding domain is a targeted approach, while whole-exome or whole-genome sequencing can provide a more comprehensive view of all potential mutations.

Q4: What experimental approaches can I use to investigate the activation of bypass signaling pathways?

A4: A phospho-receptor tyrosine kinase (RTK) array can be a valuable initial screening tool to identify upregulated RTKs in your resistant cells compared to the parental line. Follow-up Western blotting for specific phosphorylated proteins in key signaling cascades (e.g., p-AKT, p-ERK, p-mTOR) can confirm the activation of specific bypass pathways.

Troubleshooting Guides

Problem 1: Gradual increase in the IC50 of this compound in my cell line over time.
Possible Cause Troubleshooting/Investigative Steps
Development of a resistant subpopulation. 1. Single-Cell Cloning: Isolate single-cell clones from the resistant population and determine the IC50 for this compound for each clone to assess the heterogeneity of resistance. 2. Flow Cytometry: Use a fluorescently labeled analog of this compound (if available) to see if there is a subpopulation of cells with reduced drug uptake.
Emergence of on-target mutations in PPARγ. 1. PPARG Sequencing: As described in FAQ 3, sequence the PPARG gene, focusing on the ligand-binding domain, to identify potential mutations. 2. Site-Directed Mutagenesis: If a mutation is identified, introduce it into the parental cell line to confirm its role in conferring resistance.
Increased expression of drug efflux pumps. 1. Gene Expression Analysis: Use qRT-PCR or RNA-sequencing to compare the expression levels of ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) between the sensitive and resistant cell lines. 2. Western Blotting: Confirm the increased protein expression of the identified ABC transporters. 3. Functional Efflux Assays: Use fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp) to measure their activity in the presence and absence of specific inhibitors.
Problem 2: My this compound-resistant cell line shows no mutations in PPARγ.
Possible Cause Troubleshooting/Investigative Steps
Activation of a bypass signaling pathway. 1. Phospho-RTK Array: Perform a phospho-RTK array to screen for upregulated receptor tyrosine kinases as a first-pass investigation. 2. Western Blot Analysis: Based on the array results or common resistance pathways, perform Western blots for key phosphorylated signaling proteins (e.g., p-EGFR, p-AKT, p-ERK). 3. Combination Therapy: Test the efficacy of this compound in combination with inhibitors of the identified bypass pathway (e.g., an EGFR inhibitor if p-EGFR is elevated).
Epigenetic modifications leading to altered gene expression. 1. RNA-Sequencing: Perform a comprehensive transcriptomic analysis to identify differentially expressed genes between sensitive and resistant cells. This may reveal upregulation of pro-survival genes or downregulation of tumor suppressor genes. 2. Chromatin Immunoprecipitation (ChIP): Investigate changes in histone modifications or transcription factor binding at the promoters of genes identified through RNA-seq.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated when characterizing a this compound resistant cell line.

Cell LineTreatmentIC50 (nM)Fold Resistancep-AKT (Relative to loading control)ABCB1 mRNA (Fold Change)
ParentalThis compound5-1.01.0
ResistantThis compound150303.58.2
ResistantThis compound + Pathway Inhibitor X2551.28.1
ResistantThis compound + Efflux Pump Inhibitor Y1533.4N/A

Experimental Protocols

Cell Viability (MTT) Assay to Determine IC50

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (sensitive and resistant)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[7]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Incubate the plate at 37°C for another 4 hours to overnight, until the formazan is fully dissolved.[7][8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Generation of a this compound Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line sensitive to this compound

  • Complete culture medium

  • This compound stock solution

Procedure:

  • Determine the initial IC50 of this compound for the parental cell line.

  • Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Culture the cells in the presence of the drug until they resume a normal growth rate. This may take several passages.

  • Once the cells have adapted, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.

  • At each concentration, allow the cells to recover and resume normal proliferation before the next dose escalation.

  • Periodically determine the IC50 of the cell population to monitor the development of resistance.

  • Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a maintenance concentration of this compound (typically the highest concentration they tolerated).

  • Cryopreserve aliquots of the resistant cells at various stages of development.

Western Blotting for Phosphorylated Proteins

This protocol is for detecting the activation of signaling pathways by analyzing the phosphorylation state of key proteins.

Materials:

  • Parental and resistant cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-AKT) and a loading control (e.g., β-actin or GAPDH) for normalization.

Signaling Pathways and Experimental Workflow Diagrams

BAY4931_Mechanism_of_Action cluster_nucleus Nucleus BAY4931 This compound PPARG PPARγ BAY4931->PPARG Covalent Binding & Inverse Agonism CoR Corepressors (NCOR1/2) PPARG->CoR Enhanced Recruitment DNA PPARγ Target Genes CoR->DNA Binding to Promoter Repression Transcriptional Repression DNA->Repression Proliferation Decreased Cell Proliferation Repression->Proliferation

Caption: Mechanism of action of this compound as a PPARγ inverse agonist.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance BAY4931 This compound Mutation PPARγ Mutation (e.g., in LBD) BAY4931->Mutation Prevents Binding Amplification PPARG Amplification BAY4931->Amplification Insufficient Inhibition Bypass Bypass Pathway Activation (e.g., PI3K/AKT, MAPK/ERK) BAY4931->Bypass Circumvents Blockade Efflux Increased Drug Efflux (e.g., P-gp overexpression) BAY4931->Efflux Reduces Intracellular Concentration Reduced_Sensitivity Reduced Sensitivity to this compound Mutation->Reduced_Sensitivity Amplification->Reduced_Sensitivity Bypass->Reduced_Sensitivity Efflux->Reduced_Sensitivity

Caption: Potential mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Decreased Sensitivity to this compound Observed Check_On_Target Investigate On-Target Mechanisms Start->Check_On_Target PPARG_Seq Sequence PPARG Ligand-Binding Domain Check_On_Target->PPARG_Seq Mutation_Found Mutation Identified? PPARG_Seq->Mutation_Found Confirm_Mutation Confirm via Site-Directed Mutagenesis Mutation_Found->Confirm_Mutation Yes Check_Off_Target Investigate Off-Target Mechanisms Mutation_Found->Check_Off_Target No Phospho_Array Phospho-RTK Array Check_Off_Target->Phospho_Array Efflux_Assay Drug Efflux Assays (e.g., Rhodamine 123) Check_Off_Target->Efflux_Assay Western_Blot Western Blot for Key Signaling Proteins Phospho_Array->Western_Blot Pathway_Activated Bypass Pathway Activated? Western_Blot->Pathway_Activated Pathway_Activated->Efflux_Assay No Combination_Tx Test Combination Therapy Pathway_Activated->Combination_Tx Yes

Caption: Experimental workflow for troubleshooting this compound resistance.

References

Best practices for storing and handling BAY-4931

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling BAY-4931, alongside troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Storage and Handling

Proper storage and handling of this compound are critical for maintaining its stability and ensuring experimental reproducibility.

Storage Recommendations:

FormStorage TemperatureDuration
Solid (Powder)-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and eye protection, when handling this compound.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1]

  • Contamination: Avoid contact with skin, eyes, and clothing.[1] In case of contact, wash the affected area thoroughly with soap and water.[1][2]

  • Weighing: When weighing the solid form, do so carefully to minimize dust generation.

  • Disposal: Dispose of waste materials containing this compound according to your institution's hazardous waste disposal procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

IssuePossible CauseRecommended Solution
Poor Solubility / Precipitation in Aqueous Media This compound has poor aqueous solubility.[3][4]Prepare stock solutions in an appropriate organic solvent such as DMSO.[5][6][7][8] For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low and does not affect cell viability. A final DMSO concentration of <0.5% is generally recommended. Perform serial dilutions to reach the desired final concentration.
Inconsistent or No Compound Activity Degradation of the compound due to improper storage.Ensure the compound has been stored according to the recommended conditions (see Storage Recommendations table). Use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Inaccurate concentration of the stock solution.Verify the accuracy of the initial weighing and dilution calculations. Use calibrated equipment for all measurements.
Low metabolic stability of the compound.[3][4]In in vivo or cell-based experiments with high metabolic activity, consider the compound's stability over the experimental duration. Shorter incubation times or repeat dosing may be necessary.
High Background Signal in Assays Non-specific binding.Include appropriate controls in your experiment, such as vehicle-only controls and controls with a known inactive compound. Optimize the assay conditions, such as blocking steps and washing procedures.
Cell Toxicity at Higher Concentrations Off-target effects or solvent toxicity.Determine the optimal concentration range for this compound in your specific cell line through a dose-response experiment. Ensure the final solvent concentration is not cytotoxic.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, covalent, and selective inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[5][9][10] It binds to PPARγ and promotes the recruitment of corepressors, such as NCOR1 and NCOR2, leading to the repression of target gene transcription.[3][4]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[5][6][7][8] It is soluble in DMSO at a concentration of 125 mg/mL.[5][7]

Q3: What are the key in vitro applications of this compound?

A3: this compound is used in vitro to study the biological roles of PPARγ inverse agonism. Common applications include cell proliferation assays, where it has been shown to inhibit the proliferation of certain cancer cell lines, and gene expression analysis to investigate the regulation of PPARγ target genes.[3][9]

Q4: Are there any known stability issues with this compound?

A4: Yes, this compound has been reported to have low metabolic stability in rat liver hepatocytes.[3][4] This should be taken into consideration when designing long-term cell culture experiments or in vivo studies.

Experimental Protocols & Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as a PPARγ inverse agonist.

BAY4931_Signaling_Pathway cluster_nucleus Nucleus PPARg PPARγ PPRE PPRE (DNA) PPARg->PPRE CoR Corepressors (NCOR1/2) PPARg->CoR Promotes recruitment of RXR RXR RXR->PPRE Transcription_Repression Target Gene Transcription Repressed PPRE->Transcription_Repression leads to CoR->PPARg BAY4931 This compound BAY4931->PPARg Covalently binds to Cell_Proliferation_Workflow cluster_workflow Cell Proliferation Assay Workflow start Start cell_seeding 1. Seed cells in a multi-well plate start->cell_seeding incubation1 2. Incubate for 24h (adherence) cell_seeding->incubation1 treatment 3. Treat with varying concentrations of this compound incubation1->treatment incubation2 4. Incubate for desired duration (e.g., 7 days) treatment->incubation2 assay 5. Perform proliferation assay (e.g., CellTiter-Glo) incubation2->assay readout 6. Measure luminescence/ absorbance assay->readout analysis 7. Analyze data and determine IC50 readout->analysis end End analysis->end

References

Technical Support Center: Interpreting Unexpected Results from BAY-4931 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-4931, a potent, covalent, and selective PPARγ inverse-agonist.[1][2][3] This guide is designed to help you interpret unexpected experimental outcomes and provide potential solutions.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cellular Assays

Question: We are observing significant variability in the IC50 value of this compound in our cell-based assays. Why is this happening and how can we obtain more consistent results?

Answer: The IC50 value of a covalent inhibitor like this compound is highly dependent on the pre-incubation time with the target protein.[4] Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors form a time-dependent and often irreversible bond. A shorter pre-incubation time will likely result in a higher IC50, while a longer pre-incubation will lead to a lower IC50.[4]

Troubleshooting Steps:

  • Standardize Pre-incubation Time: Ensure a consistent pre-incubation time is used across all experiments to allow for meaningful comparison of potency.[4]

  • Time-Dependency Assay: To confirm the covalent mechanism and understand its kinetics, measure the IC50 at multiple pre-incubation time points. A decrease in the IC50 value with increasing pre-incubation time is characteristic of a covalent inhibitor.[4]

  • Consider Kinetic Parameters: For a more precise assessment of a covalent inhibitor's potency, it is recommended to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate of inactivation). The ratio kinact/KI is a more reliable measure of covalent inhibitor efficiency than the IC50.[4][5]

Issue 2: Unexpected Pro-inflammatory Effects or Gene Activation

Question: We are using this compound to suppress PPARγ target genes, but we are observing an unexpected activation of some pro-inflammatory genes. What could be the cause of this?

Answer: This could be due to the complex role of unliganded PPARγ in cellular signaling. In the absence of a ligand, PPARγ can be involved in NF-κB signaling. Knockdown of PPARγ has been shown to abolish TNF-α-mediated p65 binding to κB sites, suggesting that unliganded PPARγ is necessary for this signaling pathway.[6] Therefore, by acting as an inverse agonist, this compound might alter the pool of unliganded PPARγ, paradoxically influencing other signaling pathways.

Troubleshooting Steps:

  • Investigate NF-κB Pathway: Assess the activation state of key components of the NF-κB pathway (e.g., phosphorylation of p65) in the presence and absence of this compound.

  • Comprehensive Gene Expression Analysis: Perform a broader gene expression analysis (e.g., RNA-seq) to identify the full spectrum of genes affected by this compound treatment in your specific cell model.

  • Use a PPARγ Agonist as a Control: Compare the effects of this compound with a known PPARγ agonist. This will help to distinguish between effects related to inverse agonism and potential off-target effects.

Issue 3: High Cellular Toxicity or Off-Target Effects

Question: We are observing significant cellular toxicity at concentrations close to the IC50 for the anti-proliferative effect. How can we determine if this is an on-target or off-target effect?

Answer: High cellular toxicity can stem from either potent on-target effects in a highly dependent cell line or off-target effects. Covalent inhibitors, due to their reactive nature, have the potential to interact with unintended proteins.

Troubleshooting Steps:

  • Assess Warhead Reactivity: The electrophilic component of a covalent inhibitor should be reactive enough to bind the intended target but not so reactive that it interacts with numerous other biomolecules.[5] A glutathione (GSH) stability assay can provide an indication of the compound's general reactivity.

  • Mutate the Target Cysteine: If the specific cysteine residue that this compound covalently modifies in PPARγ is known, mutating this residue to a non-reactive amino acid (e.g., serine or alanine) should significantly reduce or abolish the potency of this compound if the effects are on-target.[5]

  • Utilize a Non-Covalent Analog: If available, a non-covalent analog of this compound that still binds to the target can help differentiate between effects stemming from covalent modification versus target occupancy.

  • Proteomic Profiling: Advanced techniques like chemical proteomics can be used to identify the full range of proteins that this compound covalently binds to within the cell.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? this compound is a covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[4] It works by stabilizing the interaction between PPARγ and the nuclear receptor corepressor 2 (NCOR2).[7][8] This enhanced interaction represses the transcription of PPARγ target genes, leading to anti-proliferative effects in sensitive cell lines.[4]

Q2: How does the covalent nature of this compound affect its experimental use? The covalent binding of this compound to PPARγ results in a prolonged duration of action. This means that the inhibitory effect can persist even after the compound has been removed from the extracellular environment.[4] This is an important consideration for designing washout experiments and interpreting time-course studies.

Q3: What are the known off-target effects of this compound? Specific off-target proteins for this compound are not extensively documented in publicly available literature. However, in a panel of CYP enzymes, this compound was found to only inhibit CYP2C8.[7] As with any covalent inhibitor, there is a potential for off-target interactions, and it is recommended to perform appropriate control experiments to validate that the observed phenotype is due to the on-target activity of this compound.

Q4: What are the solubility and stability properties of this compound? this compound is reported to be poorly soluble and highly metabolized in rat liver hepatocytes.[7][8] It is moderately stable in human liver microsomes.[7][8] These factors should be taken into account when designing in vivo experiments. For in vitro experiments, ensure complete solubilization in a suitable solvent like DMSO before diluting in aqueous media.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay Species IC50 (nM) Emax (%) Cell Line/System Reference
PPARγ Inverse Agonist Activity Mouse 0.14 82 GAL4-mPparγ-LBD one hybrid reporter assay [7]
PPARγ Inverse Agonist Activity Human 0.40 100 GAL4-hPPARγ-LBD one hybrid reporter assay [7]

| Cell Proliferation | Human | 3.4 | - | UM-UC-9 |[1] |

Table 2: Selectivity Profile of this compound

Target IC50 (nM) / Emax (%) Reference
PPARα >50000 / 0 [7]
PPARδ >50000 / 0 [7]
PXR >50 µM (NOEL) [7]
CYP1A2 >10 µM [7]
CYP2C8 7.0 µM [7]
CYP2C9 >10 µM [7]
CYP2D6 >10 µM [7]

| CYP3A4 | >10 µM |[7] |

Experimental Protocols

1. TR-FRET Co-repressor Recruitment Assay

This protocol is adapted from methodologies used to assess PPARγ co-repressor interactions.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the proximity of a donor fluorophore-labeled PPARγ Ligand Binding Domain (LBD) and an acceptor fluorophore-labeled co-repressor peptide (e.g., from NCOR2). An increase in the FRET signal indicates recruitment of the co-repressor to the LBD, which is characteristic of an inverse agonist.

  • Materials:

    • GST-tagged PPARγ-LBD

    • Europium cryptate-labeled anti-GST antibody (donor)

    • Biotinylated NCOR2 peptide

    • XL665-conjugated streptavidin (acceptor)

    • Assay buffer (e.g., PBS, 0.1% BSA, 0.1% Triton X-100)

    • This compound and control compounds

    • 384-well low-volume microplates

    • TR-FRET plate reader

  • Procedure:

    • Prepare serial dilutions of this compound and control compounds in assay buffer.

    • In a 384-well plate, add the compound dilutions.

    • Add a pre-mixed solution of GST-PPARγ-LBD and Europium-anti-GST antibody to each well.

    • Incubate for a defined pre-incubation time (e.g., 60 minutes) at room temperature.

    • Add a pre-mixed solution of biotinylated NCOR2 peptide and XL665-streptavidin to each well.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET reader with excitation at 320 nm and emission at 620 nm and 665 nm.

    • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine EC50 values.

2. Cell Proliferation Assay

  • Principle: The anti-proliferative effect of this compound is measured by assessing the number of viable cells after a period of treatment. This can be done using various methods, such as metabolic assays (e.g., MTT, resazurin) or direct cell counting.

  • Materials:

    • UM-UC-9 cells (or other sensitive cell line)

    • Complete cell culture medium

    • This compound

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plates for the desired duration (e.g., 7 days).

    • Allow the plate to equilibrate to room temperature.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the concentration of this compound to calculate the IC50 value.

3. RT-qPCR for FABP4 Gene Expression

  • Principle: Real-time quantitative PCR (RT-qPCR) is used to measure the relative expression levels of a PPARγ target gene, such as Fatty Acid Binding Protein 4 (FABP4), following treatment with this compound. A decrease in FABP4 mRNA levels is expected.

  • Materials:

    • RT112/84 cells (or other suitable cell line)

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for FABP4 and a housekeeping gene (e.g., RPL30)

    • RT-qPCR instrument

  • Procedure:

    • Plate cells and treat with different concentrations of this compound for a specified time (e.g., 24 hours).

    • Harvest the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Set up the qPCR reaction with the cDNA template, primers for FABP4 and the housekeeping gene, and the qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in FABP4 expression, normalized to the housekeeping gene.

Visualizations

BAY4931_Signaling_Pathway cluster_nucleus Nucleus PPARg_RXR PPARγ-RXR Heterodimer PPRE PPRE PPARg_RXR->PPRE NCOR2 NCOR2 PPARg_RXR->NCOR2 Stabilizes Interaction TargetGene Target Gene (e.g., FABP4) PPRE->TargetGene Represses Transcription_Activation Transcription Activation NCOR2->PPARg_RXR CoActivator Co-activator CoActivator->PPARg_RXR Transcription_Repression Transcription Repression TargetGene->Transcription_Repression BAY4931 This compound BAY4931->PPARg_RXR Binds & Covalently Modifies PPARγ

Caption: Signaling pathway of this compound as a PPARγ inverse agonist.

Experimental_Workflow start Start Experiment biochemical_assay Biochemical Assay (e.g., TR-FRET) start->biochemical_assay cell_culture Cell Culture (e.g., UM-UC-9) start->cell_culture data_analysis Data Analysis (IC50, Fold Change) biochemical_assay->data_analysis treatment Treat with this compound (Dose-Response) cell_culture->treatment proliferation_assay Cell Proliferation Assay treatment->proliferation_assay gene_expression Gene Expression Analysis (RT-qPCR) treatment->gene_expression proliferation_assay->data_analysis gene_expression->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Logic unexpected_result Unexpected Result Observed ic50_variability Inconsistent IC50? unexpected_result->ic50_variability unexpected_activation Unexpected Gene Activation? unexpected_result->unexpected_activation high_toxicity High Toxicity? unexpected_result->high_toxicity ic50_variability->unexpected_activation No check_time Check Pre-incubation Time ic50_variability->check_time Yes unexpected_activation->high_toxicity No check_pathway Investigate Alternative Pathways (e.g., NF-κB) unexpected_activation->check_pathway Yes assess_off_target Assess Off-Target Effects high_toxicity->assess_off_target Yes run_time_course Run Time-Dependency Assay check_time->run_time_course mutant_rescue Perform Mutant Rescue Experiment assess_off_target->mutant_rescue

Caption: Troubleshooting decision tree for this compound experiments.

References

Adjusting BAY-4931 dosage for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-4931. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. The primary focus of this document is to provide guidance on adjusting this compound dosage for different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Its mechanism of action involves binding to PPARγ and promoting the recruitment of corepressor proteins, such as NCOR1 and NCOR2.[2][3] This stabilization of the PPARγ-corepressor complex leads to the repression of PPARγ target gene transcription, which can result in anti-proliferative effects in cancer cell lines where PPARγ is a critical driver.[2][3]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has demonstrated potent anti-proliferative effects in the UM-UC-9 human bladder cancer cell line, which has a focal amplification of the PPARG gene.[2] In this cell line, it inhibited proliferation with an IC50 of 3.4 nM after a 7-day treatment.[4] It has also been characterized in a cellular reporter assay using the RT112 bladder cancer cell line.[2][5] The efficacy of this compound in other cancer cell lines will depend on the expression and dependency on the PPARγ signaling pathway.

Q3: What is a typical starting concentration range for testing this compound?

A3: Based on the potent in vitro activity of this compound, a wide concentration range is recommended for initial screening experiments to determine the optimal dosage for your specific cell line. A starting range of 0.1 nM to 10 µM is advisable. For the sensitive UM-UC-9 cell line, effects were observed in the low nanomolar range.[4]

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time can vary between cell lines and the specific assay being performed. For proliferation assays with the UM-UC-9 cell line, a 7-day incubation period was used to determine the IC50 value.[4] It is recommended to perform a time-course experiment (e.g., 24, 48, 72, 96, and 168 hours) to determine the ideal endpoint for your experimental model.

Troubleshooting Guide

Issue 1: No significant anti-proliferative effect observed at expected concentrations.

Possible Cause 1: Low or no expression of PPARγ in the target cell line.

  • Troubleshooting Step: Before initiating extensive dosage experiments, verify the expression level of PPARγ in your cell line of interest using techniques such as Western blotting or qPCR. Cell lines with low or absent PPARγ expression are unlikely to respond to this compound.

Possible Cause 2: Insufficient expression of necessary corepressors (NCOR1, NCOR2).

  • Troubleshooting Step: Similar to PPARγ, assess the expression levels of the corepressors NCOR1 and NCOR2. The inverse agonist activity of this compound is dependent on the recruitment of these proteins.

Possible Cause 3: The experimental endpoint is too early.

  • Troubleshooting Step: As a covalent inhibitor, the effects of this compound may take time to become apparent. Extend the incubation period of your assay as described in the time-course experiment recommendation (FAQ 4).

Possible Cause 4: Compound instability or degradation.

  • Troubleshooting Step: Ensure proper storage of this compound stock solutions, typically at -20°C or -80°C as recommended by the supplier, to prevent degradation. Prepare fresh dilutions for each experiment from a frozen stock.

Issue 2: High variability in results between replicate experiments.

Possible Cause 1: Inconsistent cell seeding density.

  • Troubleshooting Step: Ensure a uniform number of cells is seeded across all wells of your microplate. Use a calibrated multichannel pipette and gently mix the cell suspension before seeding to prevent settling.

Possible Cause 2: Edge effects in multi-well plates.

  • Troubleshooting Step: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

Possible Cause 3: Inaccurate serial dilutions of this compound.

  • Troubleshooting Step: Carefully prepare serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Data Presentation: Efficacy of this compound

Cell LineCancer TypeAssay TypeIC50Incubation TimeReference
UM-UC-9Bladder CancerProliferation Assay3.4 nM7 days[4]
RT112Bladder CancerReporter Assay (FABP4-NLucP)0.17 nMNot Specified[1][2][5]

Experimental Protocols

Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of your choice.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest and count your cells, ensuring they are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in complete medium. A suggested range is 20 µM down to 0.2 nM, plus a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

    • Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate for your desired time points (e.g., 48, 72, 96 hours).

  • MTT Assay:

    • Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for at least 15 minutes on a shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log-transformed concentration of this compound.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Mandatory Visualizations

BAY4931_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAY4931 This compound PPARg_inactive PPARγ BAY4931->PPARg_inactive Enters Cell PPARg_active PPARγ BAY4931->PPARg_active Covalently Binds & Stabilizes Complex PPARg_inactive->PPARg_active Translocates NCOR NCOR1/2 PPARg_active->NCOR Recruits DNA PPRE NCOR->DNA Binds Gene_Repression Target Gene Repression DNA->Gene_Repression Leads to Proliferation_Inhibition Inhibition of Cell Proliferation Gene_Repression->Proliferation_Inhibition Results in

Caption: Signaling pathway of this compound as a PPARγ inverse agonist.

Troubleshooting_Workflow Start Start: No anti-proliferative effect observed with this compound Check_PPARg Check PPARγ expression (Western/qPCR) Start->Check_PPARg Low_PPARg Result: Low/No PPARγ Action: Select a different cell line Check_PPARg->Low_PPARg Low/None Sufficient_PPARg Sufficient PPARγ Check_PPARg->Sufficient_PPARg Sufficient Check_NCOR Check NCOR1/2 expression (Western/qPCR) Low_NCOR Result: Low/No NCOR1/2 Action: Cell line may be resistant Check_NCOR->Low_NCOR Low/None Sufficient_NCOR Sufficient NCOR1/2 Check_NCOR->Sufficient_NCOR Sufficient Time_Course Perform time-course experiment (24-168h) Effect_Observed Result: Effect observed at later time point Action: Adjust protocol Time_Course->Effect_Observed Effect observed No_Effect No effect Time_Course->No_Effect No effect Check_Compound Verify compound stability and handling Issue_Resolved Result: Issue resolved with fresh compound Action: Adhere to proper storage/handling Check_Compound->Issue_Resolved Handling issue Persistent_Issue Issue Persists: Consider alternative resistance mechanisms Check_Compound->Persistent_Issue No handling issue Sufficient_PPARg->Check_NCOR Sufficient_NCOR->Time_Course No_Effect->Check_Compound

Caption: Troubleshooting workflow for unexpected this compound experimental results.

References

Validation & Comparative

A Comparative Guide to the Efficacy of BAY-4931 and Other PPARγ Inverse-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of BAY-4931 with other peroxisome proliferator-activated receptor gamma (PPARγ) inverse-agonists. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to PPARγ Inverse-Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. While PPARγ agonists have been utilized in the treatment of type 2 diabetes, their activation has been linked to adverse side effects. Conversely, PPARγ inverse-agonists represent a promising therapeutic strategy for certain cancers, particularly in muscle-invasive bladder cancer where the PPARγ pathway is often activated[1][2]. Inverse-agonists function by stabilizing a repressive conformation of PPARγ, leading to the recruitment of corepressor complexes and the subsequent repression of target gene transcription[1][2]. This guide focuses on this compound, a potent and selective covalent PPARγ inverse-agonist, and compares its efficacy with other well-characterized inverse-agonists, namely T0070907 and SR10221.

Quantitative Comparison of PPARγ Inverse-Agonists

The following tables summarize the in vitro efficacy of this compound in comparison to other PPARγ inverse-agonists. The data is extracted from studies performing head-to-head comparisons to ensure a reliable assessment of their relative potencies and maximal effects.

Table 1: Biochemical Efficacy in TR-FRET Corepressor Recruitment Assays

This table presents the half-maximal effective concentration (EC50) and maximum efficacy (Emax) for the recruitment of the NCOR2 corepressor peptide to the PPARγ ligand-binding domain (LBD). Lower EC50 values indicate higher potency, and higher Emax values represent a greater maximal effect.

CompoundTR-FRET NCOR2 Recruitment EC50 (nM)TR-FRET NCOR2 Recruitment Emax (%)
This compound 0.1482
BAY-0069 2425
T0070907 Data not available in direct comparisonData not available in direct comparison
SR10221 Data not available in direct comparisonData not available in direct comparison

Note: While direct comparative EC50 and Emax values for T0070907 and SR10221 from the same study as this compound are not provided in the primary publication, both are established PPARγ inverse-agonists that demonstrate corepressor recruitment[1][3][4].

Table 2: Cellular Efficacy in a PPARγ Reporter Assay

This table displays the half-maximal inhibitory concentration (IC50) and maximum inhibition (Emax) of PPARγ-mediated transcriptional activity in a cellular reporter assay.

CompoundGAL4-PPARγ-LBD Reporter Assay IC50 (nM)GAL4-PPARγ-LBD Reporter Assay Emax (%)
This compound 0.40100
BAY-0069 6.372
T0070907 Data not available in direct comparisonData not available in direct comparison
SR10221 Data not available in direct comparisonData not available in direct comparison

Table 3: Anti-proliferative Efficacy in UM-UC-9 Bladder Cancer Cells

This table shows the half-maximal inhibitory concentration (IC50) and maximum inhibition (Emax) of cell proliferation in the PPARγ-amplified UM-UC-9 human bladder cancer cell line.

CompoundUM-UC-9 Cell Proliferation IC50 (nM)UM-UC-9 Cell Proliferation Emax (%)
This compound 1.895
BAY-0069 18088
T0070907 ~500 (significant reduction)Data not available in direct comparison
SR10221 ~500 (significant reduction)Data not available in direct comparison

Note: Proliferation data for T0070907 and SR10221 are based on observations of significant reduction in cell proliferation at concentrations around 500 nM[5].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PPARγ Corepressor Recruitment Assay

This assay quantifies the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.

  • Reagents:

    • GST-tagged human PPARγ-LBD

    • Terbium-labeled anti-GST antibody (donor fluorophore)

    • Fluorescein-labeled peptide corresponding to the nuclear receptor interaction domain of a corepressor (e.g., NCOR2) (acceptor fluorophore)

    • Test compounds (e.g., this compound) serially diluted in DMSO.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM DTT, 0.01% BSA).

  • Procedure:

    • Add 2 µL of serially diluted test compound to the wells of a low-volume 384-well plate.

    • Add 4 µL of a solution containing GST-PPARγ-LBD and the fluorescein-labeled corepressor peptide in assay buffer.

    • Add 4 µL of a solution containing the terbium-labeled anti-GST antibody in assay buffer.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 495 nm for the donor and 520 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

PPARγ Cellular Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of PPARγ in a cellular context.

  • Cell Line and Plasmids:

    • HEK293T cells.

    • Expression plasmid for a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the human PPARγ-LBD.

    • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

  • Procedure:

    • Co-transfect HEK293T cells with the GAL4-PPARγ-LBD expression plasmid and the GAL4-luciferase reporter plasmid.

    • Plate the transfected cells into 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of the test compounds.

    • Incubate for an additional 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 and Emax values for inverse-agonists.

UM-UC-9 Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of compounds on the metabolic activity of UM-UC-9 cells, which serves as an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture UM-UC-9 human bladder transitional cell carcinoma cells in appropriate media (e.g., EMEM supplemented with 10% FBS, non-essential amino acids, and L-glutamine) at 37°C in a humidified 5% CO2 atmosphere.

  • Procedure:

    • Seed UM-UC-9 cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 7 days)[3][4].

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 and Emax values.

Signaling Pathways and Mechanisms of Action

The efficacy of PPARγ inverse-agonists is rooted in their ability to modulate the receptor's interaction with coregulatory proteins. The following diagrams illustrate the key signaling pathways and experimental workflows.

PPAR_Inverse_Agonist_Signaling_Pathway cluster_nucleus Nucleus cluster_corepressor Corepressor Complex PPARg PPARγ PPRE PPRE PPARg->PPRE binds RXR RXR RXR->PPRE binds TargetGene Target Gene (e.g., FABP4, PLIN2, SHH) PPRE->TargetGene transcription repressed mRNA mRNA TargetGene->mRNA transcription Protein Protein mRNA->Protein translation CellProliferation Cell Proliferation & Survival Protein->CellProliferation promotes NCOR NCOR/SMRT NCOR->PPARg recruited HDAC3 HDAC3 HDAC3->PPRE deacetylates histones HDAC3->NCOR TBL1 TBL1/TBLR1 TBL1->NCOR InverseAgonist Inverse Agonist (e.g., this compound) InverseAgonist->PPARg binds

Caption: PPARγ Inverse-Agonist Signaling Pathway.

TR_FRET_Workflow cluster_assay TR-FRET Assay Compound Test Compound (e.g., this compound) PPARg GST-PPARγ-LBD Compound->PPARg Complex Ternary Complex PPARg->Complex Corepressor Fluorescein-NCOR2 Corepressor->Complex Antibody Tb-anti-GST Antibody->PPARg Detection TR-FRET Signal Detection Complex->Detection

Caption: TR-FRET Experimental Workflow.

Cell_Proliferation_Assay_Workflow cluster_workflow Cell Proliferation (MTT) Assay SeedCells Seed UM-UC-9 Cells in 96-well plate Treat Treat with Inverse-Agonist SeedCells->Treat Incubate Incubate (e.g., 7 days) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (3-4 hours) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Cell Proliferation Assay Workflow.

References

Validating the Antiproliferative Effects of BAY-4931: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiproliferative effects of BAY-4931 with other peroxisome proliferator-activated receptor gamma (PPARγ) modulators. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

Introduction to this compound

This compound is a potent, selective, and covalent inverse agonist of PPARγ.[1] It has demonstrated significant antiproliferative effects in preclinical studies, particularly in cancer cell lines with high PPARγ expression. This guide will delve into the experimental validation of these effects, comparing its performance against other known PPARγ modulators.

Comparative Analysis of Antiproliferative Activity

The antiproliferative potential of this compound has been evaluated against other PPARγ modulators, including the inverse agonists T0070907 and SR10221, and the agonist rosiglitazone. In the UM-UC-9 bladder cancer cell line, which exhibits amplification of the PPARG gene, this compound has shown superior potency in inhibiting cell proliferation.

CompoundTargetClassAntiproliferative IC50 (UM-UC-9 cells)
This compound PPARγ Inverse Agonist 3.4 nM [1]
T0070907PPARγInverse AgonistLess potent than this compound
SR10221PPARγInverse AgonistLess potent than this compound
RosiglitazonePPARγAgonistPromotes proliferation*

*Qualitative comparison based on graphical data from Brittain, D. et al. (2022). J Med Chem. While specific IC50 values for T0070907 and SR10221 in this direct comparison were not numerically stated, the dose-response curves clearly indicate their lower potency relative to this compound. Rosiglitazone, as an agonist, demonstrated an increase in cell proliferation.

Mechanism of Action: PPARγ Inverse Agonism

The antiproliferative effects of this compound are rooted in its mechanism as a PPARγ inverse agonist. Unlike agonists that activate the receptor, or antagonists that block agonist activity, inverse agonists actively repress the basal transcriptional activity of the receptor.

This is achieved by stabilizing a receptor conformation that preferentially recruits corepressor proteins (e.g., NCOR1, NCOR2) while inhibiting the binding of coactivator proteins (e.g., MED1). This corepressor-dominant complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the transcriptional repression of PPARγ target genes. The downregulation of these target genes can, in turn, induce cell cycle arrest, primarily at the G0/G1 phase, and trigger apoptosis, culminating in an overall antiproliferative effect.[2]

Mechanism of this compound Antiproliferative Effect cluster_0 Cellular Environment cluster_1 Transcriptional Regulation cluster_2 Cellular Outcomes This compound This compound PPARg PPARγ Receptor This compound->PPARg Binds to Coactivators Coactivators (e.g., MED1) PPARg->Coactivators Inhibits Binding Corepressors Corepressors (e.g., NCOR1/2) PPARg->Corepressors Promotes Binding Target_Gene_Repression Repression of PPARγ Target Genes Corepressors->Target_Gene_Repression Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Target_Gene_Repression->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Gene_Repression->Apoptosis Antiproliferative_Effect Antiproliferative Effect Cell_Cycle_Arrest->Antiproliferative_Effect Apoptosis->Antiproliferative_Effect

Figure 1. Signaling pathway of this compound-induced antiproliferation.

Experimental Protocols

The validation of this compound's antiproliferative effects relies on robust and reproducible experimental protocols. Below are methodologies for key assays.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • This compound and comparator compounds (e.g., T0070907, SR10221, Rosiglitazone)

  • UM-UC-9 bladder cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed UM-UC-9 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: MTT Assay Start Start Seed_Cells Seed UM-UC-9 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with this compound & Comparators Incubate_24h->Treat_Compounds Incubate_72h Incubate 72h Treat_Compounds->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for the MTT cell proliferation assay.

Conclusion

The available data strongly support the antiproliferative effects of this compound, particularly in cancer cells with a dependency on the PPARγ signaling pathway. Its high potency, as demonstrated by a low nanomolar IC50 value and superior performance against other PPARγ inverse agonists in the UM-UC-9 cell line, positions this compound as a compelling candidate for further investigation in cancer therapy. The detailed mechanism of action, involving the recruitment of corepressors and subsequent repression of target genes leading to cell cycle arrest and apoptosis, provides a solid rationale for its observed antiproliferative activity. The provided experimental protocols offer a framework for the independent validation and further exploration of this compound's therapeutic potential.

References

BAY-4931: A Comparative Analysis of Cross-Reactivity with PPAR Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of BAY-4931 with other Peroxisome Proliferator-Activated Receptor (PPAR) isoforms. The data presented herein demonstrates the high selectivity of this compound for PPARγ over PPARα and PPARδ. This document also includes detailed experimental protocols for the methods cited and comparative data for other known PPAR modulators to provide a comprehensive overview for researchers in drug discovery and development.

High Selectivity of this compound for PPARγ

This compound is a potent and covalent inverse agonist of PPARγ with an IC50 of 0.17 nM.[1][2] Its selectivity has been rigorously evaluated against other PPAR isoforms, demonstrating a significant preference for PPARγ. This high selectivity is crucial for minimizing off-target effects and developing targeted therapies.

Comparative Selectivity Data

The following table summarizes the cross-reactivity profile of this compound in comparison to other well-characterized PPAR modulators. The data for this compound was obtained using a cellular reporter activity assay.[3]

CompoundTarget PPAR IsoformhPPARγ IC50 (nM)hPPARα IC50 (nM)hPPARδ IC50 (nM)Selectivity Profile
This compound PPARγ (Inverse Agonist)0.40>50,000>50,000Highly selective for PPARγ
GW501516 PPARδ (Agonist)>1,000>1,0001>1000-fold selective for PPARδ
L-165,041 PPARδ (Agonist)~730-6>100-fold selective for PPARδ

Data for GW501516 and L-165,041 are compiled from multiple sources for comparative purposes.[4][5][6]

Experimental Protocols

The determination of this compound's cross-reactivity was performed using a GAL4-PPAR Ligand Binding Domain (LBD) cell-based reporter assay.[3] This robust method is widely used to assess the activity and selectivity of nuclear receptor ligands.

GAL4-PPAR LBD Luciferase Reporter Assay

Objective: To determine the potency and selectivity of a test compound (e.g., this compound) on different PPAR isoforms (γ, α, and δ) by measuring the activation or inhibition of a luciferase reporter gene.

Principle: The assay utilizes a chimeric receptor system. The ligand-binding domain (LBD) of a human PPAR isoform is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein is co-expressed in a host cell line with a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). Binding of a ligand to the PPAR LBD induces a conformational change, leading to the recruitment of co-regulators and subsequent activation or repression of luciferase expression.

Materials:

  • Cell Line: HEK293 cells or other suitable host cells.

  • Plasmids:

    • Expression plasmid for GAL4-hPPARγ-LBD fusion protein.

    • Expression plasmid for GAL4-hPPARα-LBD fusion protein.

    • Expression plasmid for GAL4-hPPARδ-LBD fusion protein.

    • Reporter plasmid containing a GAL4 UAS-driven luciferase gene.

    • Control plasmid for transfection efficiency normalization (e.g., β-galactosidase expression vector).

  • Reagents:

    • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum and antibiotics.

    • Transfection reagent (e.g., Lipofectamine).

    • Test compound (this compound) and reference compounds (e.g., Rosiglitazone for PPARγ activation).

    • Luciferase assay substrate.

    • Cell lysis buffer.

Procedure:

  • Cell Seeding: Seed HEK293 cells into 96-well plates at an appropriate density to reach 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the respective GAL4-PPAR-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound (this compound) or reference compounds. For inverse agonist activity, cells are typically stimulated with a known agonist to induce a baseline activation signal.

  • Incubation: Incubate the cells with the compounds for an additional 24 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.

  • Normalization: Measure the activity of the co-transfected β-galactosidase to normalize for transfection efficiency.

  • Data Analysis: The relative luciferase activity is plotted against the compound concentration. The IC50 values (for inverse agonists) or EC50 values (for agonists) are calculated using a non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the GAL4-PPAR LBD reporter assay and the general experimental workflow.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Test Compound (e.g., this compound) Receptor GAL4-PPAR-LBD Fusion Protein Ligand->Receptor Binding UAS UAS (Upstream Activating Sequence) Receptor->UAS Translocation & Binding Luciferase Luciferase Gene UAS->Luciferase Transcriptional Regulation Reporter Reporter Expression Luciferase->Reporter

Caption: GAL4-PPAR LBD Reporter Assay Signaling Pathway.

Experimental_Workflow A 1. Cell Seeding (HEK293 cells) B 2. Co-transfection (Plasmids: GAL4-PPAR-LBD, UAS-Luc, Normalization) A->B C 3. Compound Treatment (Serial dilutions of this compound) B->C D 4. Incubation (24 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase & Normalization Assay E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Experimental Workflow for PPAR Cross-Reactivity Assay.

References

Unveiling Covalent Engagement: A Comparative Guide to the Confirmation of BAY-4931's Modification of PPARγ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise mechanism of action is a cornerstone of therapeutic development. This guide provides a comparative analysis of the experimental evidence confirming the covalent modification of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) by BAY-4931, a potent and selective inverse agonist. We will delve into the key experimental data, compare this compound with other notable covalent PPARγ modulators, and provide detailed protocols for the pivotal techniques used to verify this covalent interaction.

This compound has emerged as a significant tool for probing the biology of PPARγ inverse agonism, with potential therapeutic applications in areas such as oncology.[1][2] Its mechanism, involving the formation of a stable covalent bond with the receptor, offers distinct advantages in terms of potency and duration of action. This guide will illuminate the methods used to substantiate this covalent binding and place this compound in the context of other well-characterized covalent modifiers of PPARγ, namely GW9662 and T0070907.

Comparative Analysis of Covalent PPARγ Modulators

The covalent modification of PPARγ by small molecules typically occurs at a specific cysteine residue (Cys285 in isoform 1, Cys313 in isoform 2) located within the ligand-binding pocket.[3][4] This irreversible interaction leads to a sustained modulation of PPARγ activity. Below is a summary of key quantitative data for this compound and its comparators.

CompoundTypeTargetBinding Affinity/PotencyCellular Activity
This compound Covalent Inverse AgonistPPARγGAL4-PPARγ LBD IC50: 0.40 nM (human), 0.14 nM (mouse)[3]Antiproliferative effects in PPARG-amplified cancer cell lines[3]
GW9662 Covalent AntagonistPPARγIC50: 3.3 nM[2][5]Inhibits adipocyte differentiation[4]
T0070907 Covalent Inverse AgonistPPARγKi: 1 nM[6][7]Suppresses breast cancer cell proliferation and motility[4]

Experimental Confirmation of Covalent Modification

The definitive confirmation of covalent binding relies on a suite of biophysical and biochemical techniques. These methods provide direct evidence of the formation of a chemical bond between the compound and the target protein.

Mass Spectrometry: The Gold Standard for Adduct Detection

Mass spectrometry (MS) is the cornerstone for verifying covalent modification. By measuring the precise mass of the protein before and after incubation with the compound, a mass shift corresponding to the molecular weight of the compound confirms the formation of a covalent adduct.

Experimental Workflow for Mass Spectrometry

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis p1 Incubate recombinant PPARγ-LBD with this compound p2 Remove excess, unbound compound p1->p2 a1 Intact protein analysis (LC-MS) p2->a1 Analyze a2 Peptide mapping (LC-MS/MS) after tryptic digest a1->a2 d2 Identify modified peptide and specific residue (Cys285/313) a2->d2 Analyze d1 Compare mass of treated vs. untreated PPARγ d1->d2

Caption: Workflow for confirming covalent modification of PPARγ by mass spectrometry.

X-ray Crystallography: Visualizing the Covalent Bond

X-ray crystallography provides high-resolution, three-dimensional structural information, offering unequivocal visual proof of a covalent bond. The resulting electron density map can reveal the precise atomic connections between the compound and the specific amino acid residue on the protein.

Logical Flow for X-ray Crystallography

start Co-crystallize PPARγ-LBD with this compound diffraction X-ray diffraction data collection start->diffraction phasing Phase determination diffraction->phasing model Electron density map generation and model building phasing->model refinement Structure refinement and validation model->refinement result Visualize covalent bond between this compound and Cys285/313 refinement->result

Caption: Logical steps to visualize the covalent adduct via X-ray crystallography.

Experimental Protocols

Mass Spectrometry Protocol for Covalent Adduct Analysis
  • Protein Preparation: Purified recombinant human PPARγ ligand-binding domain (LBD) is used.

  • Incubation: Incubate PPARγ-LBD (typically 5-10 µM) with a 5- to 10-fold molar excess of this compound (or comparator compound) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) for a defined period (e.g., 1-4 hours) at room temperature. A control sample with vehicle (e.g., DMSO) is run in parallel.

  • Removal of Excess Compound: Remove unbound compound using a desalting column or through buffer exchange.

  • Intact Protein Analysis: Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the intact protein. A mass increase corresponding to the molecular weight of this compound confirms covalent modification.

  • Peptide Mapping:

    • Denature, reduce, and alkylate the protein samples.

    • Digest the protein with a protease, typically trypsin, overnight at 37°C.

    • Analyze the resulting peptide mixture by LC-tandem MS (LC-MS/MS).

    • Search the MS/MS data against the PPARγ sequence to identify peptides. The covalent modification will be identified as a mass addition on the cysteine-containing peptide.

X-ray Crystallography Protocol for PPARγ-Ligand Complex
  • Protein Expression and Purification: Express and purify the human PPARγ LBD to high homogeneity.

  • Complex Formation: Incubate the purified PPARγ-LBD with a slight molar excess of this compound to ensure complete covalent modification.

  • Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods. This involves mixing the protein-ligand complex with a variety of precipitants at different concentrations.

  • Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known PPARγ structure. The model of this compound is then built into the electron density map, and the structure is refined to yield a final, high-resolution model that clearly shows the covalent linkage.

Signaling Pathway of PPARγ Inverse Agonism

Covalent inverse agonists like this compound lock PPARγ in an inactive conformation. This prevents the recruitment of co-activator proteins and instead promotes the binding of co-repressor complexes, leading to the transcriptional repression of PPARγ target genes.

BAY4931 This compound Cys285 Cys285/313 BAY4931->Cys285 Covalent Bond Formation PPARG PPARγ Inactive_PPARG Inactive PPARγ Conformation PPARG->Inactive_PPARG Conformational Change Cys285->PPARG CoRepressor Co-repressor Complex (e.g., NCoR/SMRT) Inactive_PPARG->CoRepressor Recruitment TargetGenes Target Gene Transcription (e.g., FABP4) CoRepressor->TargetGenes Binds to Promoter Repression Repression TargetGenes->Repression

Caption: Mechanism of PPARγ inverse agonism by this compound.

References

A Head-to-Head Comparison of BAY-4931 and Other Cancer Therapeutics for PPARγ-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BAY-4931, a novel peroxisome proliferator-activated receptor-gamma (PPARγ) inverse-agonist, with other relevant cancer therapeutics. The focus is on malignancies where PPARγ is a key oncogenic driver, particularly muscle-invasive bladder cancer. This document summarizes key preclinical data, presents detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of this compound's therapeutic potential.

Overview of this compound

This compound is a potent, selective, and covalent inverse-agonist of PPARγ.[1] In cancers where PPARγ acts as a lineage-survival oncogene, such as a subset of muscle-invasive bladder cancers, inverse-agonism of PPARγ presents a promising therapeutic strategy. By binding to the PPARγ ligand-binding domain, this compound stabilizes the recruitment of the corepressors NCOR1 and NCOR2, leading to the repression of target genes that promote cancer cell proliferation.[1]

Mechanism of Action: PPARγ Inverse-Agonism

The therapeutic rationale for targeting PPARγ with an inverse-agonist lies in its dual function as a transcriptional activator and repressor. In certain cancer contexts, oncogenic signaling maintains PPARγ in an active state, promoting the expression of genes involved in cell growth and survival. While agonists would further enhance this activity, and antagonists would block it, inverse-agonists actively repress the basal transcriptional activity of PPARγ by stabilizing the interaction with corepressor proteins. This leads to a more profound and sustained inhibition of the oncogenic signaling pathway.

cluster_nucleus Nucleus cluster_active Active State cluster_repressed Repressed State PPARg PPARγ RXR RXR PPARg->RXR Coactivators Coactivators PPARg->Coactivators recruits Corepressors Corepressors (NCOR1/2) PPARg->Corepressors recruits PPRE PPRE (DNA) RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes regulates Coactivators->TargetGenes promotes Corepressors->TargetGenes represses BAY4931 This compound BAY4931->PPARg binds to Proliferation Cell Proliferation TargetGenes->Proliferation

Figure 1: Simplified signaling pathway of PPARγ inverse-agonism by this compound.

Head-to-Head Comparison of In Vitro Efficacy

This compound has been benchmarked against other known PPARγ modulators, including the inverse-agonists BAY-0069 and T0070907. The following tables summarize the comparative potency and efficacy of these compounds in key biochemical and cell-based assays.

Table 1: Biochemical Activity of PPARγ Inverse-Agonists
CompoundLanthaScreen TR-FRET PPARγ:NCOR2 Recruitment
EC50 (nM)
This compound 0.14
BAY-006924
T00709071.1

Data sourced from Orsi et al., J Med Chem, 2022.[1]

Table 2: Cellular Activity of PPARγ Inverse-Agonists
CompoundRT112-FABP4-NLucP Reporter AssayUM-UC-9 Proliferation Assay
IC50 (nM) IC50 (nM)
This compound 0.40 3.4
BAY-00696.322
T00709071.414

Data sourced from Orsi et al., J Med Chem, 2022.[1]

These data indicate that this compound is a highly potent PPARγ inverse-agonist, demonstrating superior activity in both biochemical and cellular assays compared to BAY-0069 and the well-characterized tool compound T0070907.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LanthaScreen TR-FRET PPARγ Corepressor Recruitment Assay

This assay quantifies the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.

cluster_workflow TR-FRET Corepressor Recruitment Assay Workflow start Start reagents Prepare Assay Plate: - GST-PPARγ-LBD - Tb-anti-GST Antibody - Fluorescein-NCOR2 peptide start->reagents compound Add Test Compound (e.g., this compound) reagents->compound incubate Incubate at Room Temperature compound->incubate read Read Plate on TR-FRET Reader (Excitation: 340 nm, Emission: 495 nm & 520 nm) incubate->read analyze Analyze Data: Calculate TR-FRET ratio and determine EC50 read->analyze end End analyze->end

Figure 2: Experimental workflow for the TR-FRET corepressor recruitment assay.

Protocol:

  • Reagent Preparation: A solution containing GST-tagged PPARγ-LBD, a terbium-labeled anti-GST antibody, and a fluorescein-labeled NCOR2 peptide is prepared in assay buffer.

  • Compound Addition: Test compounds are serially diluted and added to the assay plate.

  • Incubation: The plate is incubated at room temperature to allow for binding equilibrium to be reached.

  • Signal Detection: The plate is read on a TR-FRET-compatible plate reader. The terbium-labeled antibody is excited at 340 nm, and emissions are read at 495 nm (terbium emission) and 520 nm (FRET signal from fluorescein).

  • Data Analysis: The ratio of the 520 nm to 495 nm signals is calculated. An increase in this ratio indicates recruitment of the corepressor peptide to the PPARγ-LBD. EC50 values are determined by plotting the TR-FRET ratio against the compound concentration.

UM-UC-9 Cell Proliferation Assay

This assay measures the effect of compounds on the proliferation of the PPARγ-amplified UM-UC-9 bladder cancer cell line.

Protocol:

  • Cell Seeding: UM-UC-9 cells are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds.

  • Incubation: The cells are incubated for a period of 7 days, with media and compound being refreshed periodically.

  • Viability Assessment: Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence readings are normalized to vehicle-treated controls. IC50 values, the concentration at which cell proliferation is inhibited by 50%, are calculated from the dose-response curves.

Head-to-Head Comparison with Standard of Care

The current standard of care for localized muscle-invasive bladder cancer is neoadjuvant cisplatin-based chemotherapy followed by radical cystectomy. For patients ineligible for cisplatin or with metastatic disease, immunotherapy with checkpoint inhibitors has become a valuable treatment option.

A direct comparison of a targeted therapy like this compound with cytotoxic chemotherapy or immunotherapy is complex due to their different mechanisms of action and patient populations.

  • This compound vs. Chemotherapy: this compound offers a targeted approach for patients with tumors harboring PPARγ pathway alterations, potentially leading to a better therapeutic window and fewer off-target toxicities compared to the systemic toxicity of chemotherapy. However, the efficacy of this compound is likely restricted to a biomarker-selected patient population.

  • This compound vs. Immunotherapy: Immunotherapy has shown significant benefit in a subset of patients with bladder cancer. The efficacy of this compound in combination with immunotherapy has not yet been explored but represents a potential area for future investigation.

cluster_standard Current Treatment Modalities MIBC Muscle-Invasive Bladder Cancer StandardCare Standard of Care MIBC->StandardCare TargetedTherapy Targeted Therapy MIBC->TargetedTherapy for PPARγ-driven subset Chemo Cisplatin-based Chemotherapy StandardCare->Chemo Immuno Immune Checkpoint Inhibitors StandardCare->Immuno Surgery Radical Cystectomy StandardCare->Surgery BAY4931 This compound (PPARγ Inverse-Agonist) TargetedTherapy->BAY4931

Figure 3: Logical relationship of this compound to the standard of care for muscle-invasive bladder cancer.

Conclusion

The preclinical data presented in this guide demonstrate that this compound is a highly potent and selective PPARγ inverse-agonist with significant anti-proliferative activity in cancer cell lines characterized by PPARγ pathway activation. Its superior in vitro profile compared to other known PPARγ inverse-agonists makes it a promising candidate for further development as a targeted therapy for a molecularly defined subset of patients with muscle-invasive bladder cancer and potentially other PPARγ-driven malignancies. Further in vivo studies and clinical trials are necessary to fully elucidate its therapeutic potential and position it within the current treatment landscape.

References

Assessing the Selectivity Profile of BAY-4931: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the selectivity profile of BAY-4931, a potent covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), against other commonly used PPARγ modulators, T0070907 and SR10221.

Comparative Selectivity Profile

The following table summarizes the available quantitative data on the selectivity of this compound and its comparators against various nuclear receptors. The data is presented as IC50 (the half maximal inhibitory concentration) or EC50 (the half maximal effective concentration) values, which indicate the potency of the compound in inhibiting or activating the target receptor, respectively.

CompoundTargetAssay TypeIC50 / EC50 (nM)Selectivity vs. PPARγReference
This compound human PPARγ Cellular Reporter Assay 0.17 -[1]
human PPARACellular Reporter Assay>10,000>58,824-fold[1]
human PPARDCellular Reporter Assay>10,000>58,824-fold[1]
human PXRCellular Reporter Assay>10,000>58,824-fold[1]
T0070907 human PPARγ Competitive Binding Assay 1 -
human PPARANot Specified>800>800-fold
human PPARDNot Specified>800>800-fold
SR10221 human PPARγ Biochemical Peptide Recruitment Assay 13 -[2]

Note: A comprehensive selectivity panel of this compound against a broad range of kinases and other off-targets is not publicly available. The provided data focuses on its selectivity against other members of the PPAR nuclear receptor family and the Pregnane X Receptor (PXR).

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for the key experiments cited in this guide.

LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay

This biochemical assay is designed to measure the ability of a test compound to modulate the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide. The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ LBD and a fluorescein-labeled corepressor peptide.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X working solution of the GST-PPARγ LBD and a 2X working solution of the fluorescein-corepressor peptide and terbium-labeled anti-GST antibody mixture in the appropriate assay buffer.

    • Test compounds are serially diluted to create a 10-point dose-response curve. The final concentration of DMSO in the assay should not exceed 1%.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 384-well assay plate.

    • Add the 2X GST-PPARγ LBD solution to the wells.

    • Add the 2X fluorescein-corepressor peptide and terbium-labeled anti-GST antibody mixture to the wells.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of excitation at approximately 340 nm and measuring emission at 495 nm (terbium emission) and 520 nm (FRET signal).

    • The TR-FRET ratio is calculated by dividing the emission signal at 520 nm by the emission signal at 495 nm.

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 or IC50 value.[3][4]

RT112-FABP4-NLucP Cellular Reporter Assay

This cell-based assay is used to determine the functional activity of compounds on PPARγ-mediated gene transcription. The assay utilizes the RT112 bladder cancer cell line, which endogenously expresses PPARγ. These cells are engineered to express a NanoLuc® luciferase (NLucP) reporter gene under the control of the fatty acid-binding protein 4 (FABP4) promoter, a known PPARγ target gene.

Protocol:

  • Cell Culture and Seeding:

    • Culture RT112-FABP4-NLucP cells in appropriate growth medium.

    • Seed the cells into 96-well or 384-well assay plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure the NanoLuc® luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the compounds.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.

UM-UC-9 Cell Proliferation Assay

This assay assesses the anti-proliferative effects of the test compounds on the UM-UC-9 bladder cancer cell line, which is known to be sensitive to PPARγ modulation.

Protocol:

  • Cell Culture and Seeding:

    • Culture UM-UC-9 cells in the recommended growth medium.

    • Seed the cells into 96-well plates at a specified density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds.

    • Incubate the cells for a defined period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Cell Viability Measurement:

    • Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).

    • For the MTT assay, incubate the cells with MTT solution, which is converted by viable cells into a colored formazan product. The absorbance of the dissolved formazan is then measured.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (the concentration that causes 50% growth inhibition).[5]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays a GST-PPARγ LBD d TR-FRET Measurement a->d b Fluorescein-Corepressor & Tb-anti-GST Ab b->d c Test Compound c->d h Luciferase Assay i Proliferation Assay e RT112-FABP4-NLucP Cells g Compound Treatment e->g f UM-UC-9 Cells f->g g->h g->i

Caption: Workflow for assessing this compound's activity.

signaling_pathway cluster_nucleus Nucleus PPARg PPARγ PPRE PPRE PPARg->PPRE CoR Corepressor PPARg->CoR Recruits CoA Coactivator PPARg->CoA Recruits RXR RXR RXR->PPRE Gene Target Gene Transcription PPRE->Gene Activation/Repression Ligand Agonist Ligand->PPARg Binds & Activates InvAgonist Inverse Agonist (this compound) InvAgonist->PPARg Binds & Represses

Caption: PPARγ signaling and inverse agonist action.

References

Comparative Analysis of BAY-4931: A Potent Covalent PPARγ Inverse-Agonist

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental results for BAY-4931, a potent and selective covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor-γ (PPARγ). The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against other known PPARγ inverse-agonists.

This compound has been shown to induce a repressive PPARγ complex, leading to the robust regulation of PPARγ target genes and significant antiproliferative effects in sensitive cancer cell lines.[1][2][3] This guide summarizes key quantitative data, details the experimental protocols used for these findings, and visualizes the underlying biological pathways and experimental workflows.

Performance Comparison

The following tables summarize the in vitro performance of this compound in comparison to other PPARγ inverse-agonists, including BAY-0069, T0070907, and SR10221.

Table 1: Biochemical and Cellular Activity of PPARγ Inverse-Agonists
CompoundNCOR2 Recruitment IC50 (nM)NCOR2 Recruitment Emax (%)Cellular Reporter Assay IC50 (nM)UM-UC-9 Proliferation IC50 (nM)
This compound 0.14820.173.4
BAY-0069 24256.3>1000
T0070907 1.31001.512
SR10221 13781339

Data sourced from "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069"[1][2].

Table 2: Selectivity and Metabolic Profile of this compound and BAY-0069
CompoundHuman PPARγ IC50 (nM) / Emax (%)Human PPARA IC50 (nM) / Emax (%)Human PPARD IC50 (nM) / Emax (%)CYP2C8 Inhibition IC50 (µM)
This compound 0.40 / 100>50000 / 0>50000 / 07.0
BAY-0069 6.3 / 727500 / 639000 / 844.3

Data sourced from "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists this compound and BAY-0069"[1][2].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

PPARG_Inverse_Agonist_Pathway cluster_nucleus Nucleus PPARg PPARγ RXR RXR PPARg->RXR PPRE PPRE PPARg->PPRE DNA Binding RXR->PPRE DNA Binding TargetGene Target Gene Transcription PPRE->TargetGene Initiates Coactivator Coactivator (e.g., MED1) Coactivator->PPARg Activation Corepressor Corepressor (NCOR1/NCOR2) Corepressor->PPARg Repression BAY4931 This compound BAY4931->PPARg Covalent Binding & Stabilizes Corepressor Interaction

Caption: PPARγ Inverse-Agonist Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Biochemical Biochemical Assays (NCOR2 Recruitment) HTS->Biochemical Cellular Cellular Assays (Reporter Gene, Proliferation) Biochemical->Cellular Selectivity Selectivity Profiling (PPARA, PPARD, CYPs) Cellular->Selectivity ADME ADME Profiling (Metabolic Stability, Permeability) Cellular->ADME PD Pharmacodynamic Target Regulation ADME->PD

Caption: Experimental Workflow for PPARγ Inverse-Agonist

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented above.

NCOR2 Recruitment Assay (LanthaScreen TR-FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the recruitment of the nuclear receptor corepressor 2 (NCOR2) to the PPARγ ligand-binding domain (LBD). Compounds were incubated with GST-tagged PPARγ-LBD and a terbium-labeled anti-GST antibody, along with a fluorescently labeled NCOR2 peptide. The TR-FRET signal, indicative of corepressor recruitment, was measured after incubation.

Cellular Reporter Assay

A GAL4-NHR-LBD one-hybrid reporter assay was employed. This assay utilizes a fusion protein of the GAL4 DNA binding domain and the nuclear hormone receptor ligand binding domain (NHR-LBD). The assay measures the inhibition of luciferase reporter gene activity in response to the test compounds in a dose-dependent manner.

UM-UC-9 Proliferation Assay

The antiproliferative effects of the compounds were assessed in the UM-UC-9 bladder cancer cell line, which exhibits a focal amplification of the PPARG gene.[1] Cells were treated with the compounds in a dose-response manner for 7 days, and cell viability was measured to determine the IC50 values.

Selectivity and CYP Inhibition Assays

The selectivity of the compounds was evaluated using cellular reporter assays for human PPARA and PPARD. Inhibition of major cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C8, CYP2C9, CYP2D6, and CYP3A4) was determined to assess the potential for drug-drug interactions.[2]

Metabolic Stability Assays

The metabolic stability of the compounds was determined by incubating them with human and rat liver microsomes or rat hepatocytes. The percentage of the compound remaining after a specific time was quantified by HPLC-UV to determine the clearance rate.[1]

References

Correlating BAY-4931's In Vitro Potency with In Vivo Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a cornerstone of preclinical drug development. This guide provides a comprehensive comparison of BAY-4931, a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), with other relevant compounds. We delve into the available experimental data, present detailed methodologies for key assays, and visualize the underlying signaling pathways and experimental workflows.

This compound has emerged as a significant tool for probing the biology of PPARγ inverse agonism, a pathway implicated in various diseases, including certain cancers like muscle-invasive bladder cancer.[1] This guide aims to objectively present the performance of this compound by correlating its in vitro characteristics with its observed in vivo effects, offering a valuable resource for those investigating PPARγ-targeted therapies.

In Vitro Efficacy of this compound: Potency and Cellular Effects

This compound demonstrates high potency in in vitro assays, effectively modulating PPARγ activity and impacting cancer cell proliferation. Its mechanism of action involves enhancing the recruitment of the corepressors NCOR1 and NCOR2 to the PPARγ complex.[1]

Comparative In Vitro Activity of PPARγ Inverse Agonists
CompoundTargetAssay TypeIC50 (nM)Emax (%)Cell LineReference
This compound PPARγNCOR2 Recruitment0.17100-[1]
This compound Cell ProliferationProliferation Assay3.4-UM-UC-9[1]
BAY-0069 PPARγNCOR2 Recruitment0.25100-[1]
6a PPARγNCOR2 Recruitment2.570-[1]
T0070907 PPARγ----[1]

Table 1: In Vitro Comparison of PPARγ Inverse Agonists. This table summarizes the in vitro potency and efficacy of this compound and comparator compounds from published studies. IC50 values represent the concentration required for 50% inhibition, while Emax indicates the maximum efficacy.

In Vivo Efficacy of this compound: A Look at the Preclinical Data

While this compound exhibits robust in vitro activity, its in vivo efficacy has been described as modest.[1] This highlights the complexities of translating potent in vitro findings to a complex in vivo environment. Pharmacodynamic studies in xenograft models have shown target engagement, but significant tumor growth inhibition data remains to be fully elucidated in publicly available literature.

Due to the limited availability of specific in vivo tumor growth inhibition data for this compound in the public domain, a direct quantitative comparison with other compounds in a tabular format is not feasible at this time. Preclinical studies with patient-derived bladder cancer xenografts have shown the potential for targeted therapies to inhibit tumor growth, underscoring the importance of such models in evaluating novel agents like this compound.[2]

Understanding the Mechanism: The PPARγ Signaling Pathway

This compound functions as a PPARγ inverse agonist. In its basal state, PPARγ can be bound by corepressors like NCOR1 and NCOR2, leading to transcriptional repression. Agonist binding displaces these corepressors and recruits coactivators, initiating gene transcription. Conversely, an inverse agonist like this compound stabilizes the interaction with corepressors, enhancing transcriptional repression of PPARγ target genes.

PPARG_Signaling cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State cluster_inverse_agonist Inverse Agonist Action PPARG PPARγ RXR RXR PPARG->RXR forms heterodimer PPRE PPRE PPARG->PPRE binds to TargetGenes Target Gene Transcription PPARG->TargetGenes Represses PPARG->TargetGenes Activates PPARG->TargetGenes Strongly Represses RXR->PPRE binds to RXR->TargetGenes Represses RXR->TargetGenes Activates RXR->TargetGenes Strongly Represses CoR Corepressors (NCOR1/2) CoR->PPARG binds to CoR->PPARG enhanced binding CoR->RXR binds to CoR->RXR enhanced binding CoR->TargetGenes Represses CoR->TargetGenes Strongly Represses CoA Coactivators CoA->PPARG recruited CoA->RXR recruited CoA->TargetGenes Activates Agonist Agonist Agonist->PPARG activates BAY4931 This compound BAY4931->PPARG binds and stabilizes

Caption: PPARγ signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective comparison of compounds. Below are methodologies for key assays used to characterize this compound and similar molecules.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Corepressor Recruitment

This assay quantitatively measures the interaction between PPARγ and a corepressor peptide in the presence of a test compound.

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled antibody) to an acceptor fluorophore (e.g., fluorescently labeled corepressor peptide) when they are in close proximity, which occurs when the corepressor binds to the PPARγ-antibody complex. Inverse agonists enhance this interaction, leading to an increased FRET signal.[3]

Procedure:

  • Reagent Preparation: Prepare assay buffer, a 2X solution of the test compound, a 2X solution of a known PPARγ ligand (positive control), and a 4X solution of the fluorescently labeled corepressor peptide and the terbium-labeled anti-GST antibody complexed with GST-tagged PPARγ.

  • Assay Plate Setup: Add the 2X test compound or control solutions to a 384-well assay plate.

  • Reaction Initiation: Add the 4X PPARγ/antibody/corepressor peptide mix to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.

  • Measurement: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the compound concentration to determine IC50 or EC50 values.

TR_FRET_Workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - 2X Compound - 4X PPARγ/Ab/Peptide Mix start->reagent_prep plate_setup Add 2X Compound to 384-well Plate reagent_prep->plate_setup reaction Add 4X Reagent Mix to Initiate Reaction plate_setup->reaction incubation Incubate at RT (1-2 hours) reaction->incubation read_plate Read Plate on TR-FRET Reader incubation->read_plate data_analysis Calculate TR-FRET Ratio and Determine IC50/EC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a TR-FRET corepressor recruitment assay.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., UM-UC-9) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the cells for a specific duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Cell_Proliferation_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Compound and Vehicle Control cell_seeding->compound_treatment incubation_cells Incubate for 72h compound_treatment->incubation_cells mtt_addition Add MTT Reagent incubation_cells->mtt_addition incubation_mtt Incubate for 2-4h mtt_addition->incubation_mtt solubilization Add Solubilization Solution incubation_mtt->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability and Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for a cell proliferation assay using MTT.

Conclusion

This compound stands out as a potent in vitro tool for investigating PPARγ inverse agonism, demonstrating significant effects on corepressor recruitment and cancer cell proliferation. However, the translation of this high in vitro potency to in vivo efficacy appears to be a complex process, with publicly available data suggesting modest effects in preclinical models. This guide provides a framework for comparing this compound with other PPARγ modulators, emphasizing the importance of standardized, detailed experimental protocols for generating robust and comparable data. Further in vivo studies with comprehensive tumor growth inhibition data will be crucial to fully delineate the therapeutic potential of this compound and to bridge the gap between its in vitro and in vivo performance.

References

Safety Operating Guide

Prudent Disposal of BAY-4931: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific manufacturer's disposal instructions for BAY-4931 necessitates a cautious approach based on established best practices for chemical waste management. Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department and the chemical supplier for definitive guidance.

As a potent and selective research compound, proper disposal of this compound is crucial to ensure personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, the following guidelines, derived from general principles of laboratory chemical waste management, provide a framework for its responsible handling and disposal.

Immediate Safety and Handling Precautions

Before disposal, researchers must adhere to standard laboratory safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

General Disposal Protocol for Research-Grade Chemicals

In the absence of specific instructions, this compound should be treated as hazardous chemical waste. The following step-by-step process outlines the general procedure for the disposal of such research compounds:

  • Do Not Dispose Down the Drain: Never dispose of this compound, or solutions containing it, down the sanitary sewer. This can disrupt wastewater treatment processes and harm aquatic life.

  • Waste Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed container. Avoid mixing it with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. The container should be made of a material compatible with the chemical and any solvents used.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and the solvent if it is in solution.

  • Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's hazardous waste management personnel.

  • Contact EHS for Pickup: Follow your institution's procedures for requesting a hazardous waste pickup.

Experimental Protocols for Waste Management

While no specific experimental protocols for the disposal of this compound were found, the overarching principle is to manage it as a hazardous chemical waste. This typically involves collection by a licensed hazardous waste disposal company that will use methods such as incineration at high temperatures to ensure complete destruction of the compound.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

cluster_0 Chemical Disposal Workflow start Start: Need to Dispose of this compound sds_check Locate Safety Data Sheet (SDS) for this compound start->sds_check sds_found SDS Found? sds_check->sds_found follow_sds Follow Specific Disposal Instructions in SDS Section 13 sds_found->follow_sds Yes no_sds SDS Not Available or Lacks Disposal Info sds_found->no_sds No waste_pickup Arrange for Hazardous Waste Pickup follow_sds->waste_pickup treat_as_hazardous Treat as Hazardous Waste no_sds->treat_as_hazardous contact_ehs Consult Institutional EHS Office for Guidance treat_as_hazardous->contact_ehs collect_waste Collect in a Labeled, Sealed, Compatible Container contact_ehs->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste store_waste->waste_pickup end End: Proper Disposal waste_pickup->end

Caption: Decision workflow for the disposal of laboratory chemicals.

It is the responsibility of the product user to determine at the time of disposal whether a material containing the product or derived from it should be classified as hazardous waste. Always consult with your institution's safety office to ensure compliance with local, state, and federal regulations.

Essential Safety and Handling Protocols for BAY-4931

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of BAY-4931, a potent, covalent, and selective PPARγ inverse-agonist. Due to its potent nature, strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination. These procedures are based on established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).

Personal Protective Equipment (PPE)

The primary focus when handling potent compounds is to minimize exposure through effective containment, which includes the diligent use of personal protective equipment. The following table outlines the required PPE for various procedures involving this compound.

Procedure Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) - Dedicated, certified chemical fume hood or glove box. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving with nitrile or neoprene gloves; outer gloves should be changed frequently. - ANSI-approved safety glasses with side shields and a full-face shield. - NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 or P100).
Solution Preparation and Handling - Chemical fume hood. - Disposable lab coat. - Double-gloving with nitrile or neoprene gloves. - ANSI-approved safety glasses with side shields.
Routine Experimental Use (Dilute Solutions) - Standard laboratory coat. - Single pair of nitrile or neoprene gloves. - ANSI-approved safety glasses.
Spill Cleanup - Chemical-resistant coveralls. - Double-gloving with heavy-duty nitrile or neoprene gloves. - ANSI-approved chemical splash goggles and a full-face shield. - NIOSH-approved respirator with appropriate cartridges.
Waste Disposal - Disposable lab coat. - Double-gloving with nitrile or neoprene gloves. - ANSI-approved safety glasses with side shields.

Operational Plan: Step-by-Step Handling Workflow

Adherence to a systematic workflow is crucial to minimize the risk of exposure and contamination when working with this compound. The following diagram illustrates the recommended operational plan.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate and Prepare Work Area in Fume Hood gather_ppe Assemble and Inspect All Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Equipment and Reagents gather_ppe->gather_materials weigh Weigh Solid this compound in Containment (Fume Hood/Glove Box) gather_materials->weigh dissolve Prepare Stock Solution weigh->dissolve dilute Perform Serial Dilutions dissolve->dilute decontaminate Decontaminate Work Surfaces dilute->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE in Designated Order dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and ensure regulatory compliance. All waste generated must be treated as hazardous.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Includes contaminated gloves, lab coats, bench paper, pipette tips, and vials.

    • Collect in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Includes unused solutions and solvent rinses.

    • Collect in a dedicated, clearly labeled, sealed, and chemical-resistant hazardous waste container.

    • Aqueous and organic waste streams should be collected separately.

    • Do not dispose of liquid waste down the drain.[1]

  • Sharps Waste:

    • Includes contaminated needles and razor blades.

    • Dispose of immediately in a designated, puncture-proof sharps container for hazardous chemical waste.

All waste containers must be kept closed except when adding waste and must be stored in a designated satellite accumulation area. Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

G Disposal Plan for this compound Waste cluster_waste_streams Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Coats, Tips) solid_container Labeled, Lined Hazardous Waste Bin solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Rinses) liquid_container Labeled, Sealed Waste Bottle liquid_waste->liquid_container sharps_waste Sharps Waste (Needles, Blades) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal_facility Institutional Hazardous Waste Management solid_container->disposal_facility liquid_container->disposal_facility sharps_container->disposal_facility

Caption: Segregation and disposal pathway for waste contaminated with this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.